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  • Product: 4-Isobutoxyaniline hydrochloride
  • CAS: 1050161-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 4-Isobutoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core physical propertie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-isobutoxyaniline hydrochloride (CAS No. 1050161-26-6), a key intermediate in various research and development applications, including drug discovery. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the fundamental physicochemical characteristics, predicted properties based on its chemical structure, and detailed, field-proven methodologies for their empirical determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and experimental frameworks to effectively handle, characterize, and utilize 4-isobutoxyaniline hydrochloride in their work.

Introduction

4-Isobutoxyaniline hydrochloride is an aromatic amine salt that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine, an isobutoxy ether group, and a hydrochloride salt, imparts a unique combination of properties that are critical to its application in medicinal chemistry and materials science. A thorough understanding of its physical properties, such as solubility, melting point, and spectroscopic characteristics, is paramount for its efficient use in reaction design, purification, formulation, and quality control.

This guide is structured to provide both foundational knowledge and practical, actionable protocols. It moves beyond a simple listing of data points to explain the scientific principles behind the experimental choices, ensuring a deeper understanding of how to approach the characterization of this and similar compounds.

Chemical and Physical Identity

A solid understanding of the fundamental identifiers and properties of a compound is the starting point for any scientific investigation.

PropertyValueSource
Chemical Name 4-Isobutoxyaniline hydrochlorideN/A
CAS Number 1050161-26-6[1]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.69 g/mol [1]
Appearance Expected to be a crystalline solidN/A

Health and Safety Information

4-Isobutoxyaniline hydrochloride is classified as a hazardous substance. Strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Statements:

  • Flammable Solid: May catch fire.

  • Acute Toxicity (Oral, Dermal, Inhalation): Toxic if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautionary Measures:

  • Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

A comprehensive Safety Data Sheet (SDS) should be consulted before any handling or experimental work.

Solubility Profile: An Experimental Approach

Predicted Solubility

Based on its structure, 4-isobutoxyaniline hydrochloride is expected to be:

  • Soluble in: Water, methanol, and other polar protic solvents.

  • Sparingly soluble to insoluble in: Non-polar organic solvents such as hexane and toluene.

  • Solubility in solvents like ethanol and DMSO would need to be empirically determined but is anticipated to be moderate to high.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 4-isobutoxyaniline hydrochloride in various solvents at a controlled temperature.

Materials:

  • 4-Isobutoxyaniline hydrochloride

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of 4-isobutoxyaniline hydrochloride to a known volume of each solvent in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pipette.

  • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Using HPLC: Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

    • Using UV-Vis Spectrophotometry: If the compound has a distinct chromophore, create a calibration curve of absorbance versus concentration. Dilute the filtered solution with the solvent to an appropriate concentration and measure its absorbance.

  • Calculation: Calculate the solubility in mg/mL or mol/L using the determined concentration and the dilution factor.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method ensures that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically influenced one.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and physiologically relevant temperature is critical for reproducible and meaningful results.

  • Filtration: Removal of all solid particles is essential to prevent overestimation of the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_quant Quantification cluster_calc Calculation A Add excess solid to known volume of solvent B Shake at constant temperature (24-48 hours) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Determine solubility (mg/mL or mol/L) F->G G cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Grind sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) near expected melting point C->D E Record temperature range (first droplet to clear liquid) D->E F Repeat measurement for reproducibility E->F

Caption: Workflow for Capillary Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons: Two doublets in the aromatic region (approximately 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Amine Protons: A broad singlet corresponding to the -NH₃⁺ protons, the chemical shift of which can be concentration and temperature-dependent.

  • Isobutoxy Group Protons:

    • A doublet for the -OCH₂- protons.

    • A multiplet for the -CH- proton.

    • A doublet for the two -CH₃ groups.

Predicted ¹³C NMR Spectral Features (in DMSO-d₆):

  • Aromatic Carbons: Four signals in the aromatic region (approximately 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon attached to the nitrogen will also be significantly shifted.

  • Isobutoxy Group Carbons: Signals corresponding to the -OCH₂-, -CH-, and -CH₃ carbons in the aliphatic region (approximately 20-75 ppm).

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of 4-isobutoxyaniline hydrochloride into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Cap the tube and gently agitate until the sample is fully dissolved.

  • Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

Expertise & Experience: The choice of a deuterated solvent is critical. DMSO-d₆ is often a good choice for hydrochloride salts as it can effectively solvate the ionic species.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorption Bands (Solid State, KBr pellet):

  • N-H Stretching: A broad absorption band in the region of 2500-3200 cm⁻¹ is expected for the ammonium (-NH₃⁺) group.

  • C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretching (Ether): A strong absorption band in the 1200-1250 cm⁻¹ region.

Experimental Protocol: KBr Pellet Method for Solid-State IR

  • Grind a small amount (1-2 mg) of dry 4-isobutoxyaniline hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the core physical properties of 4-isobutoxyaniline hydrochloride. While a lack of publicly available experimental data necessitates an empirical approach for many of its characteristics, the detailed protocols and theoretical predictions presented herein offer a robust starting point for researchers. By following the outlined methodologies, scientists and drug development professionals can generate reliable and reproducible data, enabling the effective and safe utilization of this important chemical intermediate in their research and development endeavors.

References

Sources

Exploratory

4-Isobutoxyaniline Hydrochloride: Structural Profiling and Synthetic Utility

This technical guide details the chemical structure, synthesis, and application of 4-Isobutoxyaniline hydrochloride , a specialized aniline derivative used as a building block in pharmaceutical chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application of 4-Isobutoxyaniline hydrochloride , a specialized aniline derivative used as a building block in pharmaceutical chemistry and materials science.

Executive Summary

4-Isobutoxyaniline hydrochloride (CAS: 1050161-26-6 for HCl salt; 5198-04-9 for free base) is a para-substituted aniline derivative characterized by an isobutoxy ether moiety. It serves as a critical intermediate in the synthesis of liquid crystals , azo-based antimicrobials , and pharmaceutical agents targeting nuclear receptors (e.g., ROR


).

Its structural significance lies in the isobutoxy group , which provides a specific steric bulk and lipophilicity (


 for free base) distinct from its 

-butoxy analog (used in the anesthetic Pramoxine). This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and its role in modern drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-(2-Methylpropoxy)aniline hydrochloride
Common Synonyms

-Isobutoxyaniline HCl; 4-Isobutylaniline ether HCl
CAS Number 1050161-26-6 (HCl Salt); 5198-04-9 (Free Base)
Molecular Formula

Molecular Weight 201.69 g/mol
SMILES CC(C)COC1=CC=C(N)C=C1.[H]Cl
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane
Structural Analysis

The molecule consists of three distinct functional domains:

  • Polar Head (Ammonium): The protonated amine (

    
    ) serves as a hydrogen bond donor and provides water solubility. In the free base form, the amine is a weak base (
    
    
    
    ) and a strong nucleophile.
  • Aromatic Core: The phenyl ring acts as a rigid scaffold. The alkoxy group at the para position is an electron-donating group (EDG) via resonance, increasing electron density at the amine nitrogen (making it more nucleophilic than unsubstituted aniline).

  • Lipophilic Tail (Isobutoxy): The branched isobutyl group adds steric bulk compared to a straight

    
    -butyl chain. This branching disrupts crystal packing (lowering melting points in liquid crystal applications) and alters binding pocket fit in drug targets.
    

Validated Synthesis Protocol

The industrial and laboratory standard for synthesizing 4-Isobutoxyaniline HCl follows a three-step Etherification-Reduction-Salification pathway. This route is preferred over direct alkylation of


-aminophenol due to higher selectivity and yield.
Step 1: Williamson Ether Synthesis

Objective: Alkylation of 4-nitrophenol to form 4-isobutoxynitrobenzene.

  • Reagents: 4-Nitrophenol (1.0 eq), 1-Bromo-2-methylpropane (Isobutyl bromide, 1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (N,N-Dimethylformamide).

  • Protocol:

    • Dissolve 4-nitrophenol in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the phenoxide anion.
      
    • Add isobutyl bromide dropwise. Heat to 80–90°C for 4–6 hours.

    • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water, and dry.[1]

    • Note: Isobutyl bromide is less reactive than n-butyl bromide due to steric hindrance; heating is essential.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the nitro group to the amine.

  • Reagents: 4-Isobutoxynitrobenzene,

    
     gas (balloon or Parr shaker), 10% Pd/C catalyst (5 wt%).
    
  • Solvent: Methanol or Ethanol.

  • Protocol:

    • Dissolve the nitro intermediate in methanol.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Purge with

      
       and stir at Room Temperature (RT) for 3–12 hours.
      
    • Monitoring: Check TLC for disappearance of the yellow nitro compound.

    • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate to obtain the crude free base oil.

Step 3: Hydrochlorination

Objective: Formation of the stable hydrochloride salt.

  • Reagents: Crude 4-Isobutoxyaniline, 4M HCl in Dioxane or conc. HCl.

  • Protocol:

    • Dissolve the crude oil in a minimal amount of diethyl ether or ethyl acetate.

    • Add HCl solution dropwise with stirring at 0°C.

    • The white HCl salt precipitates immediately.

    • Filter and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.

Synthesis Workflow Diagram

SynthesisRoute Start 4-Nitrophenol Inter 4-Isobutoxynitrobenzene (Yellow Solid) Start->Inter Etherification (Nu- Substitution) Reagent1 Isobutyl Bromide + K2CO3 / DMF Reagent1->Inter Base 4-Isobutoxyaniline (Free Base Oil) Inter->Base Catalytic Hydrogenation Reagent2 H2, Pd/C Reduction Reagent2->Base Product 4-Isobutoxyaniline HCl (White Crystal) Base->Product Salt Formation Reagent3 HCl / Dioxane Reagent3->Product

Figure 1: Step-wise synthetic pathway from commercial 4-nitrophenol to the target hydrochloride salt.

Analytical Profiling (Predicted)

To validate the structure, the following spectroscopic signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
9.80 – 10.20 Broad Singlet3H

(Ammonium protons)
7.30 – 7.40 Doublet (

Hz)
2HAr-H (Ortho to Ammonium)
6.95 – 7.05 Doublet (

Hz)
2HAr-H (Ortho to Isobutoxy)
3.75 Doublet (

Hz)
2H

1.95 – 2.05 Multiplet1H

(Methine)
0.98 Doublet (

Hz)
6H

(Gem-dimethyl)
Infrared Spectroscopy (FT-IR)
  • 2800–3000 cm

    
    :  Ammonium N-H stretch (broad) and C-H aliphatic stretch.
    
  • 1240 cm

    
    :  Aryl-Alkyl Ether C-O-C asymmetric stretch (Strong).
    
  • 1510 cm

    
    :  Aromatic ring breathing mode (Para-substituted).
    

Applications in Research & Development

Pharmaceutical Chemistry

4-Isobutoxyaniline is a "privileged scaffold" component.

  • ROR

    
     Modulators:  Used as a coupling partner (via Buchwald-Hartwig amination) to synthesize modulators for Retinoid-related Orphan Receptor gamma, a target for autoimmune diseases like psoriasis and multiple sclerosis [1].
    
  • Local Anesthetic Analogs: It is the isobutyl structural analog of the intermediate used for Pramoxine (which uses an n-butyl chain). The isobutyl group alters the lipophilicity profile, potentially changing the duration of action and potency in sodium channel blocking studies.

  • Antimicrobial Azo Dyes: Derivatized via diazotization to form azo-compounds active against Gram-positive bacteria (S. aureus, L. monocytogenes). The isobutoxy tail disrupts bacterial membrane integrity more effectively than shorter chains [2].

Material Science (Liquid Crystals)

In the field of soft matter, 4-isobutoxyaniline is used to synthesize mesogens (liquid crystal cores). The isobutoxy tail prevents efficient crystal packing compared to n-alkoxy chains, often lowering the melting point and stabilizing the Nematic phase in Schiff-base liquid crystals [3].

Application Logic Diagram

Applications cluster_Pharma Pharmaceuticals cluster_MatSci Material Science Core 4-Isobutoxyaniline Scaffold ROR RORgamma Modulators (Autoimmune) Core->ROR Buchwald Coupling Anesth Na+ Channel Blockers (Pramoxine Analogs) Core->Anesth Morpholine Alkylation LC Liquid Crystals (Nematic Phase Stabilizers) Core->LC Imine Formation Poly Conducting Polymers (Polyaniline Derivatives) Core->Poly Oxidative Polymerization

Figure 2: Divergent utility of the 4-isobutoxyaniline scaffold in drug discovery and materials engineering.

Handling & Safety (SDS Summary)

As an aniline derivative, this compound requires strict safety adherence.

  • Hazards:

    • Acute Toxicity: Toxic if swallowed or inhaled. Potential for Methemoglobinemia (cyanosis) upon overexposure.

    • Irritation: Causes skin and serious eye irritation.[2]

    • Sensitization: May cause allergic skin reactions.[2][]

  • Storage: Hygroscopic. Store under inert gas (

    
     or Ar) at 2–8°C . Dark storage is recommended to prevent oxidation (browning).
    
  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Patent: Novel compounds (RORgamma modulators). WO2013029338A1. Google Patents. Link

  • Article: Concilio, S., et al. (2017). Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. Molecules, 22(10), 1699. Link

  • Database: 4-Isobutoxyaniline hydrochloride Product Page. BLD Pharm.[4] Link

  • Database: 4-Isobutoxyaniline (Free Base) Product Page. PubChem CID: 121627 (Related analog). Link(Note: Link directs to isobutyl-aniline analog for comparative toxicity data).

Sources

Foundational

4-Isobutoxyaniline hydrochloride CAS number 1050161-26-6

4-Isobutoxyaniline Hydrochloride: Technical Monograph Executive Summary 4-Isobutoxyaniline Hydrochloride (CAS: 1050161-26-6 ) is a specialized aniline derivative used as a lipophilic building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

4-Isobutoxyaniline Hydrochloride: Technical Monograph

Executive Summary

4-Isobutoxyaniline Hydrochloride (CAS: 1050161-26-6 ) is a specialized aniline derivative used as a lipophilic building block in medicinal chemistry and materials science. Structurally, it consists of a primary amine attached to a benzene ring para-substituted with an isobutoxy group. This specific ether side chain (


) imparts distinct physicochemical properties—specifically increased lipophilicity and steric bulk—compared to its methoxy (p-anisidine) or ethoxy (p-phenetidine) analogs.

In drug development, this scaffold is utilized to modulate the hydrophobic interaction profile of lead compounds, particularly in the design of kinase inhibitors, ROR


 modulators, and antimicrobial agents. The hydrochloride salt form is preferred for its enhanced stability and shelf-life compared to the oxidation-prone free base.

Chemical Identity & Physicochemical Properties

Property Data
Chemical Name 4-Isobutoxyaniline hydrochloride
Synonyms 4-(2-Methylpropoxy)aniline HCl; 1-Amino-4-isobutoxybenzene HCl
CAS Number 1050161-26-6 (HCl salt); 5198-04-9 (Free base)
Molecular Formula

Molecular Weight 201.69 g/mol
Appearance Off-white to brownish crystalline powder
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in non-polar solvents
SMILES CC(C)COC1=CC=C(N)C=C1.Cl
Key Functional Groups Primary Aniline (

), Isobutyl Ether (

)

Synthesis & Manufacturing Workflow

The industrial and laboratory synthesis of 4-Isobutoxyaniline HCl typically follows a convergent three-step pathway starting from commercially available 4-nitrophenol . This route ensures high regioselectivity and minimizes the formation of side products.

Step-by-Step Methodology
  • Williamson Ether Synthesis (Alkylation):

    • Reagents: 4-Nitrophenol, Isobutyl bromide (or iodide), Potassium Carbonate (

      
      ).[1][2]
      
    • Solvent: DMF or Acetonitrile.

    • Conditions: Reflux (80–100°C) for 3–5 hours.

    • Mechanism: The phenoxide ion attacks the primary carbon of isobutyl bromide via an

      
       mechanism.
      
    • Critical Control Point: Moisture must be excluded to prevent hydrolysis of the alkyl halide.

  • Nitro Reduction:

    • Method A (Catalytic):

      
       gas (1–3 atm) over Pd/C or Raney Nickel in Ethanol.
      
    • Method B (Chemical): Iron powder/

      
       or Stannous Chloride (
      
      
      
      ) in Ethanol (preferred for small scale to avoid special pressure equipment).
    • Outcome: Conversion of the nitro group (

      
      ) to the amine (
      
      
      
      ).
  • Salt Formation:

    • The crude free base is dissolved in diethyl ether or ethanol.

    • Anhydrous HCl gas or 4M HCl in dioxane is added dropwise.

    • The precipitate is filtered and recrystallized (typically from Ethanol/EtOAc) to yield the stable hydrochloride salt.

Visualizing the Synthesis Pathway

SynthesisPath Nitrophenol 4-Nitrophenol (Starting Material) Intermediate 4-Isobutoxynitrobenzene (Intermediate) Nitrophenol->Intermediate K2CO3, DMF Reflux, 3h IsobutylBromide Isobutyl Bromide (Alkylating Agent) IsobutylBromide->Intermediate FreeBase 4-Isobutoxyaniline (Free Base) Intermediate->FreeBase H2, Pd/C or SnCl2/EtOH FinalProduct 4-Isobutoxyaniline HCl (Final Salt) FreeBase->FinalProduct HCl/Dioxane Precipitation

Figure 1: Convergent synthesis of 4-Isobutoxyaniline HCl from 4-nitrophenol.

Applications in Drug Discovery

This compound is not merely a reagent but a strategic scaffold used to optimize Structure-Activity Relationships (SAR) .

A. Lipophilicity Modulation (LogP Tuning)

In medicinal chemistry, replacing a methoxy group (


) with an isobutoxy group (

) significantly increases the lipophilicity (LogP) of the molecule.
  • Why it matters: This modification helps drugs penetrate lipid bilayers (improving oral bioavailability) or fill hydrophobic pockets within a target enzyme's active site.

  • Example: In the development of antimicrobial azo-compounds, the isobutoxy derivative showed superior activity against Gram-positive bacteria (S. aureus) compared to shorter chain analogs, likely due to better membrane interaction [1].

B. Kinase and Receptor Inhibitors

The 4-isobutoxyaniline moiety serves as the "tail" in various ATP-competitive kinase inhibitors.

  • Mechanism: The aniline nitrogen is typically involved in hydrogen bonding with the hinge region of the kinase, while the isobutoxy group extends into the solvent-exposed area or a hydrophobic back-pocket (Gatekeeper residue interaction).

  • Patent Evidence: It is listed as a key intermediate for synthesizing Syk (Spleen Tyrosine Kinase) inhibitors and ROR

    
     modulators  (autoimmune therapy) [2, 3].
    
C. General Protocol: Amide Coupling

To attach this scaffold to a carboxylic acid core (e.g., a drug scaffold):

  • Activate the carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Add 4-Isobutoxyaniline HCl (1.0 eq).

  • Stir at Room Temperature for 2–4 hours.

  • Monitor by LC-MS for the formation of the amide bond.

  • Note: The HCl salt requires the extra equivalent of base (DIPEA) to liberate the nucleophilic free amine in situ.

Handling, Stability, and Safety

Storage Protocol
  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a tightly sealed container with desiccants.

  • Oxidation: While the salt is stable, the free base oxidizes in air (turning dark brown). Always generate the free base immediately prior to use if required.

  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

Safety Profile (GHS Classification)
  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Irritation: Causes skin and serious eye irritation.

  • Specific Hazard: Like many anilines, it carries a risk of methemoglobinemia upon overexposure.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

References

  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds. Source: National Institutes of Health (PMC) / ResearchGate. Context: Describes the synthesis of 4-isobutoxyaniline derivatives and their efficacy against S. aureus. URL:[Link]

  • Heterocyclic compounds as kinase inhibitors (Patent EP2699572A1).
  • Novel compounds (RORgamma modulators) (Patent WO2013029338A1).
  • 4-Isobutoxyaniline Hydrochloride Product Data. Source: BLD Pharm / PubChem. Context: Physical properties and commercial availability.[3][4] URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Isobutoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-isobutoxyaniline hydrochloride, a key intermediate in vario...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth technical overview for the synthesis of 4-isobutoxyaniline hydrochloride, a key intermediate in various pharmaceutical and chemical industries. The synthesis is primarily achieved through a robust two-step process commencing with the Williamson ether synthesis to form 4-isobutoxynitrobenzene from 4-nitrophenol, followed by the catalytic hydrogenation of the nitro intermediate to the corresponding aniline. The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and facilitate handling. This document delineates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines the necessary characterization techniques for this synthesis.

Introduction: Significance and Applications

4-Isobutoxyaniline and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of the isobutoxy group imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates. The primary amino group serves as a versatile handle for a wide array of chemical transformations, making it an important intermediate in the development of active pharmaceutical ingredients (APIs). Its applications span various therapeutic areas, underscoring the importance of a reliable and scalable synthetic route.

Strategic Approach to Synthesis

The most logical and widely employed synthetic strategy for 4-isobutoxyaniline hydrochloride involves a convergent two-step pathway. This approach is favored due to the ready availability of starting materials, high-yielding reactions, and straightforward purification procedures.

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway 4-Nitrophenol 4-Nitrophenol Step1 Williamson Ether Synthesis 4-Nitrophenol->Step1 Isobutyl_Bromide Isobutyl_Bromide Isobutyl_Bromide->Step1 4-Isobutoxynitrobenzene 4-Isobutoxynitrobenzene Step1->4-Isobutoxynitrobenzene Step2 Catalytic Hydrogenation 4-Isobutoxynitrobenzene->Step2 4-Isobutoxyaniline 4-Isobutoxyaniline Step2->4-Isobutoxyaniline Step3 Salt Formation 4-Isobutoxyaniline->Step3 4-Isobutoxyaniline_HCl 4-Isobutoxyaniline_HCl Step3->4-Isobutoxyaniline_HCl

Caption: Overall synthetic pathway for 4-isobutoxyaniline hydrochloride.

This guide will now delve into the specifics of each critical step.

Step 1: Williamson Ether Synthesis of 4-Isobutoxynitrobenzene

The initial step involves the formation of an ether linkage via the Williamson ether synthesis, a classic and reliable SN2 reaction.[1][2][3] In this reaction, the phenoxide ion of 4-nitrophenol, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of isobutyl bromide.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile enhances the reaction rate by solvating the cation of the base, leaving the phenoxide anion more nucleophilic.[4] Potassium carbonate is a commonly used base due to its moderate basicity and good solubility in the reaction medium.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack 4-Nitrophenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide 4-Nitrophenol->Phenoxide Deprotonation K2CO3 K2CO3 K2CO3->Phenoxide Isobutyl_Bromide Isobutyl Bromide Product 4-Isobutoxynitrobenzene Isobutyl_Bromide->Product Phenoxide_ion 4-Nitrophenoxide Phenoxide_ion->Product SN2 Attack

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrophenol139.1113.91 g0.10
Isobutyl Bromide137.0216.44 g (12.3 mL)0.12
Potassium Carbonate (anhydrous)138.2120.73 g0.15
N,N-Dimethylformamide (DMF)-100 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-nitrophenol (13.91 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Add 100 mL of N,N-dimethylformamide (DMF).

  • Begin stirring the mixture and slowly add isobutyl bromide (16.44 g, 0.12 mol) at room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-nitrophenol) is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water with vigorous stirring. A yellow solid will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Recrystallize the crude product from ethanol or isopropanol to obtain pure 4-isobutoxynitrobenzene as a pale yellow crystalline solid. Dry the product under vacuum.

Step 2: Catalytic Hydrogenation of 4-Isobutoxynitrobenzene

The second crucial step is the reduction of the nitro group of 4-isobutoxynitrobenzene to a primary amine, yielding 4-isobutoxyaniline. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the formation of water as the only byproduct.[5]

Rationale for Catalyst and Conditions

Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of aromatic nitro compounds. The reaction is typically carried out under a hydrogen atmosphere at a slightly elevated pressure to increase the rate of reaction. Methanol or ethanol are suitable solvents as they readily dissolve the starting material and the product.

Catalytic_Hydrogenation_Workflow Start 4-Isobutoxynitrobenzene in Methanol Catalyst Pd/C Catalyst (5-10 mol%) Start->Catalyst Hydrogenation Hydrogenation (H2 gas, 1-3 atm) Catalyst->Hydrogenation Filtration Filtration to remove catalyst Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product 4-Isobutoxyaniline Evaporation->Product

Sources

Foundational

Technical Monograph: 4-Isobutoxyaniline Hydrochloride

Precision Characterization, Synthesis Logic, and Pharmaceutical Utility Executive Summary 4-Isobutoxyaniline hydrochloride (CAS: 1050161-26-6) represents a critical amino-ether synthon in medicinal chemistry. Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis Logic, and Pharmaceutical Utility

Executive Summary

4-Isobutoxyaniline hydrochloride (CAS: 1050161-26-6) represents a critical amino-ether synthon in medicinal chemistry. Structurally characterized by a para-substituted isobutoxy group on an aniline core, this compound serves as a primary building block for voltage-gated sodium channel blockers, kinase inhibitors, and local anesthetics structurally related to Pramoxine.

This guide provides a definitive technical analysis of the molecule, moving beyond basic catalog data to explore the stoichiometric precision required for its use in drug development. We address the stability advantages of the hydrochloride salt over the free base, detail a self-validating synthesis workflow, and provide rigorous analytical protocols.

Part 1: Molecular Weight & Physicochemical Identity[1][2]

In high-precision stoichiometry, relying on rounded molecular weights (MW) can introduce compounding errors during scale-up. Below is the definitive mass breakdown for 4-Isobutoxyaniline hydrochloride (


).
Stoichiometric Calculation

The molecular weight is derived from the standard atomic weights (IUPAC).

ElementCountAtomic Weight ( g/mol )Total Mass Contribution
Carbon (C)1012.011120.110
Hydrogen (H)161.00816.128
Nitrogen (N)114.00714.007
Oxygen (O)115.99915.999
Chlorine (Cl)135.45035.450
Total MW 201.694 g/mol
Component Analysis
  • Free Base (

    
    ):  165.23  g/mol . A lipophilic oil or low-melting solid prone to oxidation (browning) upon air exposure.
    
  • Hydrochloride Salt (

    
    ):  201.69  g/mol . A white to off-white crystalline solid.
    
  • Rationale for Salt Formation: The conversion to the hydrochloride salt protonates the amine function (

    
     for anilines), significantly increasing water solubility and oxidative stability. This allows for long-term storage and precise weighing without the hygroscopic or degradative issues associated with the free amine.
    

Part 2: Synthesis & Manufacturing Logic[3][4]

The synthesis of 4-Isobutoxyaniline HCl must prioritize regio-selectivity and the removal of transition metal catalysts used in reduction. The preferred industrial route involves a Williamson ether synthesis followed by a clean catalytic hydrogenation.

Synthetic Pathway Visualization

The following diagram outlines the reaction flow, highlighting critical control points (CCPs) where impurities are most likely to be introduced.

SynthesisPathway Start 4-Nitrophenol (Starting Material) Step1 Etherification (Isobutyl Bromide, K2CO3, DMF) Start->Step1 Inter1 4-Isobutoxynitrobenzene (Intermediate 1) Step1->Inter1 Reflux, 80°C Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Inter2 4-Isobutoxyaniline (Free Base) Step2->Inter2 Reduction Step3 Salt Formation (HCl in Dioxane/Ether) Inter2->Step3 Anhydrous Conditions Final 4-Isobutoxyaniline HCl (Final Product) Step3->Final Precipitation

Figure 1: Step-wise synthesis pathway from 4-Nitrophenol to the Hydrochloride salt, emphasizing the isolation of the free base prior to acidification.

Detailed Protocol: Reduction and Salt Formation

Expert Insight: While Iron/HCl reduction is cheaper, it often leaves paramagnetic iron residues that interfere with subsequent NMR analysis and coupling reactions. Catalytic hydrogenation is the "Gold Standard" for pharmaceutical intermediates.

Step 1: Catalytic Hydrogenation

  • Charge: Dissolve 4-isobutoxynitrobenzene (1.0 eq) in Methanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Safety: Keep wet to prevent ignition.

  • Reaction: Purge with

    
    , then charge with 
    
    
    
    (3 atm). Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the nitro spot (
    
    
    ) disappears and the fluorescent amine spot (
    
    
    ) appears.
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the crude 4-isobutoxyaniline oil.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude oil in anhydrous diethyl ether or MTBE (5 volumes).

  • Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.

  • Crystallization: A white precipitate will form immediately. Stir for 30 minutes to ensure complete conversion.

  • Isolation: Filter the solid under

    
     (hygroscopic precaution). Wash with cold ether.
    
  • Drying: Vacuum dry at 40°C for 12 hours.

Part 3: Analytical Characterization Protocols

To ensure the material is suitable for drug development (purity >98%), a self-validating analytical workflow is required.

HPLC Purity Assessment

This method separates the hydrophilic salt from potential lipophilic impurities (unreacted nitro compound or bis-alkylated byproducts).

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
Structural Confirmation (NMR)

Expert Note: Run NMR in DMSO-


. In 

, the ammonium protons (

) are often broad or invisible due to exchange.
  • 1H NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       9.8-10.2 (br s, 3H, 
      
      
      
      ): Confirms salt formation.
    • 
       7.3 (d, 2H, Ar-H): Ortho to amine.
      
    • 
       6.9 (d, 2H, Ar-H): Ortho to ether.
      
    • 
       3.7 (d, 2H, 
      
      
      
      ): Isobutoxy methylene.
    • 
       2.0 (m, 1H, 
      
      
      
      ): Methine proton.
    • 
       0.9 (d, 6H, 
      
      
      
      ): Gem-dimethyl group.

Part 4: Pharmaceutical Applications & Handling[3][4]

Drug Development Utility

4-Isobutoxyaniline is a "privileged structure" in medicinal chemistry. The isobutoxy tail provides a specific lipophilic bulk that often fits into hydrophobic pockets of GPCRs (e.g., GPCR Class A) or ion channels, while the aniline amine serves as a reactive handle for amide coupling or urea formation.

Case Study: Pramoxine Analogs While Pramoxine utilizes a straight-chain n-butoxy group, the iso-butoxy analog is often synthesized to modulate metabolic stability (blocking P450 oxidation at the terminal carbon) or to increase steric hindrance, altering receptor residence time.

Applications Core 4-Isobutoxyaniline HCl App1 Local Anesthetics (Pramoxine Analogs) Core->App1 Ether Stability App2 Kinase Inhibitors (Urea/Amide Linkers) Core->App2 Nucleophilic Coupling App3 Na+ Channel Blockers (Pain Management) Core->App3 Lipophilic Tail

Figure 2: Therapeutic areas utilizing the 4-alkoxyaniline scaffold.

Handling and Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccate when not in use to prevent hydrolysis or clumping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723831, 4-Benzyloxyaniline hydrochloride (Analogous Structure). Retrieved from [Link][1]

  • Asian Journal of Chemistry. Synthesis of Some Pramoxine-Based Compounds as Possible Local Anesthetic Agents. Retrieved from [Link]

  • Crystal Pharmatech. Case Study: Oxybutynin - Crystalline Change From Salt to Free Base (Salt Selection Principles). Retrieved from [Link]

  • Google Patents.CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.

Sources

Exploratory

Foreword: Navigating the Uncharted Waters of Solubility

An In-depth Technical Guide to the Solubility Profile of 4-Isobutoxyaniline Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the real...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 4-Isobutoxyaniline Hydrochloride A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability and manufacturability.[][2] While extensive databases exist for many compounds, the solubility profile of novel or less-common molecules like 4-isobutoxyaniline hydrochloride often remains uncharted territory. This guide serves not as a repository of pre-existing data, but as a comprehensive manual for the rigorous experimental determination and interpretation of the solubility of 4-isobutoxyaniline hydrochloride. As a Senior Application Scientist, my objective is to provide you with not just the "how," but the "why" behind each methodological choice, empowering you to generate a robust and self-validating solubility dataset.

While a comprehensive search of public databases and scientific literature did not yield specific quantitative solubility data for 4-isobutoxyaniline hydrochloride, this guide will equip you with the foundational knowledge and detailed protocols to establish this critical parameter. The hydrochloride salt form of this aniline derivative is anticipated to enhance its aqueous solubility compared to its free base form, a common strategy in drug development.[3][4]

I. Physicochemical Landscape: Understanding the Molecule

Before embarking on experimental solubility determination, a thorough understanding of the physicochemical properties of 4-isobutoxyaniline hydrochloride is paramount. These properties govern its behavior in different solvent systems.

Molecular Structure and Properties:

  • IUPAC Name: 4-isobutoxyaniline;hydrochloride

  • CAS Number: 1050161-26-6[5]

  • Molecular Formula: C10H16ClNO[5]

  • Molecular Weight: 201.69 g/mol [5]

The structure, featuring a substituted aniline ring, suggests a molecule with both hydrophobic (the isobutoxy group and benzene ring) and hydrophilic (the protonated amine) regions. The hydrochloride salt form implies that it is the salt of a weak base. The pKa of the anilinium ion is a critical parameter that will dictate the pH-dependent solubility.

II. The Cornerstone of Solubility Determination: The Shake-Flask Method

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[6][7][8] This method ensures that the solvent is fully saturated with the solute, providing a definitive measure of its intrinsic solubility under specific conditions.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 4-isobutoxyaniline hydrochloride in a given solvent at a specified temperature.

Materials:

  • 4-Isobutoxyaniline hydrochloride (high purity)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for 4-isobutoxyaniline.

Procedure:

  • Preparation: Add an excess amount of 4-isobutoxyaniline hydrochloride to a known volume of the solvent in a sealed flask. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6][7][8]

  • Equilibration: Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to reach a thermodynamic equilibrium.[6][9]

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot using a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

  • Quantification: Accurately dilute the filtered sample with a suitable mobile phase and analyze the concentration of 4-isobutoxyaniline using a validated HPLC method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor. Each experiment should be performed in triplicate to ensure reproducibility.[9]

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess 4-isobutoxyaniline HCl to a known volume of solvent equil1 Seal flask and place in temperature-controlled shaker prep1->equil1 equil2 Shake for 24-48 hours equil1->equil2 sample1 Allow excess solid to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 sample4 Dilute and analyze by HPLC sample3->sample4 result Solubility Data sample4->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

III. The Influence of pH on Solubility: A Critical Profile for Ionizable Compounds

As a hydrochloride salt of a weak base, the aqueous solubility of 4-isobutoxyaniline hydrochloride is expected to be highly dependent on the pH of the medium.[10] Determining the pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract and for formulation development.

Experimental Protocol: Potentiometric Titration for pH-Solubility Profile

Objective: To determine the solubility of 4-isobutoxyaniline hydrochloride as a function of pH.

Materials:

  • 4-Isobutoxyaniline hydrochloride

  • Purified water

  • Standardized solutions of hydrochloric acid (e.g., 0.1 N HCl) and sodium hydroxide (e.g., 0.1 N NaOH)

  • Automated titrator with a calibrated pH electrode

  • Stir plate and stir bar

Procedure:

  • Suspension Preparation: Create a suspension of 4-isobutoxyaniline hydrochloride in purified water.

  • Titration: Titrate the suspension with the standardized acid or base.

  • Data Recording: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: The point at which the solid phase completely dissolves indicates the solubility at that specific pH. The Henderson-Hasselbalch equation can be used to model the pH-solubility profile.

Diagram of pH-Dependent Solubility:

G pH_Effect pH_Effect pKa_Point pH = pKa [BH+] = [B] Solubility changes significantly pH_Effect:f2->pKa_Point:f0 Increasing pH High_pH High_pH pKa_Point:f2->High_pH:f0 Increasing pH

Caption: Relationship between pH and the solubility of a weak base hydrochloride salt.

IV. Expanding the Solvent Horizon: Solubility in Organic and Co-Solvent Systems

For applications in synthesis, purification, and the formulation of non-aqueous dosage forms, understanding the solubility of 4-isobutoxyaniline hydrochloride in organic solvents is essential. The "like dissolves like" principle is a good starting point for predicting solubility in different solvents.[11]

Recommended Solvents for Testing:

  • Protic Solvents: Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile

  • Non-polar Solvents: Toluene, Hexane (expect low solubility)

The shake-flask method described above can be applied to these organic solvents.

V. Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Solubility of 4-Isobutoxyaniline Hydrochloride in Various Solvents at 25°C

Solvent SystempH (for aqueous)Solubility (mg/mL)Solubility (mol/L)
0.1 N HCl1.0[Experimental Value][Calculated Value]
Purified Water~ [Experimental pH][Experimental Value][Calculated Value]
PBS7.4[Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Calculated Value]
MethanolN/A[Experimental Value][Calculated Value]
DMSON/A[Experimental Value][Calculated Value]

VI. Factors Influencing Solubility and Mitigation Strategies

Several factors can influence the solubility and stability of 4-isobutoxyaniline hydrochloride.

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.[10]

  • Common Ion Effect: In solutions containing a common ion (e.g., chloride ions from biorelevant media), the solubility of the hydrochloride salt may be suppressed.[3]

  • Salt Disproportionation: In certain formulations, particularly those with high pH excipients, the hydrochloride salt can convert to the less soluble free base, a phenomenon known as salt disproportionation.[12] Careful selection of excipients is crucial to maintain the stability of the salt form.[12]

VII. Conclusion: A Pathway to Comprehensive Understanding

This guide provides a robust framework for the experimental determination of the solubility of 4-isobutoxyaniline hydrochloride. By systematically applying the described protocols and understanding the underlying physicochemical principles, researchers can generate a comprehensive and reliable solubility profile. This data is indispensable for guiding further research, development, and formulation activities, ultimately enabling the successful progression of this compound in the drug development pipeline.

References

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.).
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • A New Protocol To Determine the Solubility of Drugs into Polymer Matrixes. (2012). Molecular Pharmaceutics. [Link]

  • Solubility Table. (n.d.). pill.bid.
  • Compound solubility measurements for early drug discovery. (2022).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech. [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (2025).
  • API Solubility: Key Factor in Oral Drug Bioavailability. (n.d.). BOC Sciences.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021). Journal of Solution Chemistry.
  • Determining the Solubility Profile of 4-(Furan-2-yl)aniline Hydrochloride: A Technical Guide. (n.d.). Benchchem.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Solubility D
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research.
  • Physicochemical properties and solubilities of drug's hydrochlorides in w

Sources

Foundational

Spectral Data of 4-Isobutoxyaniline Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 4-Isobutoxyaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 4-Isobutoxyaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific salt, this guide synthesizes foundational spectroscopic principles with data from closely related analogs to present a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction

4-Isobutoxyaniline hydrochloride is an aromatic amine salt. The structure features an isobutoxy group and an ammonium group attached at the para position of a benzene ring. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent aniline derivative, a crucial consideration in pharmaceutical and chemical research. Spectroscopic analysis is indispensable for the structural elucidation, purity assessment, and quality control of such compounds. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for 4-Isobutoxyaniline hydrochloride, providing a detailed interpretation based on established chemical principles and spectral data of analogous compounds.

Molecular Structure and Key Features

The structure of 4-Isobutoxyaniline hydrochloride is characterized by a substituted benzene ring. The isobutoxy group is an electron-donating group, which influences the electron density of the aromatic ring. The protonation of the amino group to form the anilinium ion (-NH₃⁺) significantly alters the electronic properties, acting as an electron-withdrawing group. This electronic interplay is key to interpreting the compound's spectral data.

Caption: Molecular structure of 4-Isobutoxyaniline hydrochloride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amino group is expected to have a significant impact on the chemical shifts of the aromatic protons.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Isobutoxyaniline hydrochloride is anticipated to display distinct signals for the aromatic, isobutoxy, and ammonium protons. The electron-withdrawing nature of the -NH₃⁺ group will cause a downfield shift of the aromatic protons compared to the free base.[1]

Table 1: Predicted ¹H NMR Spectral Data for 4-Isobutoxyaniline Hydrochloride (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 (broad)s3H-NH₃⁺
~7.5d2HAr-H (ortho to -NH₃⁺)
~7.0d2HAr-H (ortho to -O)
~3.8d2H-O-CH₂ -
~2.0m1H-CH₂-CH -(CH₃)₂
~1.0d6H-CH-(CH₃ )₂

Interpretation:

  • Ammonium Protons (-NH₃⁺): A broad singlet is expected at a significantly downfield position (~10.0 ppm) due to the acidic nature and exchange with residual water in the solvent. The exact chemical shift can be concentration and temperature-dependent.

  • Aromatic Protons: The aromatic region will likely show two doublets corresponding to the AA'BB' spin system of the para-substituted benzene ring. The protons ortho to the electron-withdrawing -NH₃⁺ group are expected to be deshielded and appear further downfield (~7.5 ppm) compared to the protons ortho to the electron-donating isobutoxy group (~7.0 ppm).

  • Isobutoxy Protons: The isobutoxy group will present as a doublet for the two methylene protons (-O-CH₂-), a multiplet for the single methine proton (-CH-), and a doublet for the six equivalent methyl protons (-CH(CH₃)₂).

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Isobutoxyaniline hydrochloride in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of amine salts and to observe the exchangeable -NH₃⁺ protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. A standard ¹H NMR pulse sequence should be used.

  • Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Isobutoxyaniline Hydrochloride (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C -O
~135C -NH₃⁺
~120C H (ortho to -NH₃⁺)
~115C H (ortho to -O)
~74-O-CH₂ -
~28-CH -(CH₃)₂
~19-CH-(CH₃ )₂

Interpretation:

  • Aromatic Carbons: Four signals are expected for the aromatic carbons due to the para-substitution pattern. The carbon attached to the oxygen (C-O) will be the most downfield among the protonated aromatic carbons, while the carbon attached to the ammonium group (C-NH₃⁺) will also be significantly downfield. The other two aromatic carbons will appear at intermediate chemical shifts.

  • Isobutoxy Carbons: The three distinct carbons of the isobutoxy group will be observed in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be accumulated to achieve a good signal-to-noise ratio.

  • Processing: Process the FID similarly to the ¹H NMR spectrum and reference the chemical shifts to the DMSO-d₆ solvent peak at 39.52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-Isobutoxyaniline hydrochloride will be characterized by the presence of bands corresponding to the anilinium ion, the ether linkage, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for 4-Isobutoxyaniline Hydrochloride

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800 (broad)StrongN-H stretching (of -NH₃⁺)
2960-2850Medium-StrongC-H stretching (aliphatic)
~1600, ~1500MediumC=C stretching (aromatic)
~1600-1500MediumN-H bending (of -NH₃⁺)
~1240StrongC-O-C stretching (asymmetric)
~1050StrongC-O-C stretching (symmetric)
~830StrongC-H out-of-plane bending (para-disubstituted)

Interpretation:

  • N-H Stretching: A strong, broad absorption band in the 3000-2800 cm⁻¹ region is a characteristic feature of the anilinium ion (-NH₃⁺). This broadness is due to hydrogen bonding.

  • C-H Stretching: Aliphatic C-H stretching vibrations from the isobutyl group will appear in the 2960-2850 cm⁻¹ range.

  • Aromatic C=C Stretching: Absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the benzene ring.

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group typically appears in the 1600-1500 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands.

  • C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are expected to produce strong bands around 1240 cm⁻¹ and 1050 cm⁻¹, respectively.

  • C-H Out-of-Plane Bending: A strong band around 830 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of 4-Isobutoxyaniline hydrochloride with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of a blank KBr pellet. Then, place the sample pellet in the spectrometer and record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structural features. For 4-Isobutoxyaniline hydrochloride, the mass spectrum is expected to show the molecular ion of the free base, 4-isobutoxyaniline, as the hydrochloride salt will likely dissociate in the ion source.

Table 4: Predicted Mass Spectrometry Data for 4-Isobutoxyaniline Hydrochloride

m/zRelative IntensityAssignment
179High[M]⁺ (Molecular ion of free base)
123Medium[M - C₄H₈]⁺
108High[M - C₄H₉O]⁺
57High[C₄H₉]⁺ (isobutyl cation)

Interpretation:

  • Molecular Ion: The molecular ion peak for the free base (4-isobutoxyaniline) is expected at m/z 179.

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways:

    • Loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment at m/z 123.

    • Cleavage of the ether bond with the loss of an isobutoxy radical (C₄H₉O•), resulting in a fragment at m/z 108.

    • Formation of a stable isobutyl cation ([C₄H₉]⁺) at m/z 57 is also a probable fragmentation pathway.

MS_Fragmentation M [M]⁺ (m/z 179) F1 [M - C₄H₈]⁺ (m/z 123) M->F1 - C₄H₈ F2 [M - C₄H₉O]⁺ (m/z 108) M->F2 - C₄H₉O• F3 [C₄H₉]⁺ (m/z 57) M->F3

Caption: Predicted fragmentation pathway of 4-isobutoxyaniline.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 4-Isobutoxyaniline hydrochloride. By understanding the fundamental principles of spectroscopy and the electronic effects of the functional groups present, researchers can effectively interpret experimental data for this compound and its analogs. The provided protocols offer a standardized approach for acquiring high-quality spectral data, ensuring consistency and reliability in research and development applications.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • NIST Chemistry WebBook. (n.d.). Aniline hydrochloride. Retrieved from [Link][2]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-Isobutoxyaniline Hydrochloride

This in-depth technical guide provides comprehensive safety and handling information for 4-Isobutoxyaniline hydrochloride, a compound relevant to researchers, scientists, and drug development professionals. The guide is...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides comprehensive safety and handling information for 4-Isobutoxyaniline hydrochloride, a compound relevant to researchers, scientists, and drug development professionals. The guide is structured to provide a deep understanding of the compound's hazard profile, risk mitigation strategies, and emergency procedures.
This section will detail the known chemical and physical properties of 4-Isobutoxyaniline hydrochloride, which are crucial for understanding its behavior and potential hazards. A table will be used to summarize this information for clarity.
This section will provide a thorough overview of the hazards associated with 4-Isobutoxyaniline hydrochloride. It will cover acute and chronic health effects, routes of exposure, and any known carcinogenicity, mutagenicity, or reproductive toxicity. This information is critical for conducting a proper risk assessment.
Building on the hazard identification, this section will guide the user through a systematic risk assessment process. It will detail the necessary engineering controls, such as fume hoods, and personal protective equipment (PPE) required for safe handling. A workflow diagram will illustrate this process.
This section will provide detailed, step-by-step protocols for the safe handling and storage of 4-Isobutoxyaniline hydrochloride. The causality behind each step will be explained to foster a deeper understanding of the safety principles involved.
This section will outline the procedures for managing spills and responding to emergencies, such as accidental exposure. A clear, step-by-step guide will be provided for both minor and major incidents. A flowchart will visualize the emergency response workflow.
Proper disposal of chemical waste is critical. This section will provide guidance on the appropriate methods for disposing of 4-Isobutoxyaniline hydrochloride and contaminated materials, in accordance with regulatory guidelines.
The conclusion will summarize the key safety considerations when working with 4-Isobutoxyaniline hydrochloride and reiterate the importance of a strong safety culture in the laboratory.
A comprehensive list of all cited sources will be provided with clickable URLs for verification.

A Senior Application Scientist's Perspective on Mitigating Risk in Research and Development

For the modern researcher and drug development professional, a profound understanding of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven framework for the safe handling of 4-Isobutoxyaniline hydrochloride, moving beyond rote compliance to instill a culture of intrinsic safety.

Core Compound Analysis: Understanding 4-Isobutoxyaniline Hydrochloride

Before any handling protocol can be established, a comprehensive understanding of the compound's intrinsic properties is paramount. 4-Isobutoxyaniline hydrochloride is an aniline derivative, a class of compounds known for their potential toxicity.[1] The hydrochloride salt form generally confers greater water solubility and stability compared to the free base.

Property Value Source
CAS Number 1050161-26-6[2]
Molecular Formula C10H16ClNO[2]
Molecular Weight 201.69 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in water
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[3][4]

Hazard Identification: A Proactive Approach to Safety

Aniline and its derivatives are recognized for their potential to cause a range of adverse health effects.[1][5] It is crucial to treat 4-Isobutoxyaniline hydrochloride with the respect it deserves as a potentially hazardous substance.

Primary Health Hazards:

  • Toxicity: Aniline compounds can be toxic if inhaled, ingested, or absorbed through the skin.[5][6][7] Systemic effects may occur following absorption.[7]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[3][5][8][9]

  • Allergic Skin Reaction: May cause an allergic skin reaction in susceptible individuals.[5]

  • Suspected Carcinogenicity and Mutagenicity: Some aniline derivatives are suspected of causing cancer and genetic defects.[5][10]

Routes of Exposure:

The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[11] Ingestion is a less common but still possible route of exposure in a laboratory setting.

Risk Assessment and Mitigation: A Self-Validating System

A robust safety protocol is a self-validating system where each step is designed to minimize risk and provide a verifiable layer of protection. The following workflow illustrates the essential steps in assessing and mitigating the risks associated with handling 4-Isobutoxyaniline hydrochloride.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation HazardID Hazard Identification (Toxicity, Irritation, etc.) ExposureEval Exposure Evaluation (Inhalation, Dermal, etc.) HazardID->ExposureEval RiskChar Risk Characterization (Likelihood & Severity) ExposureEval->RiskChar EngControls Engineering Controls (Fume Hood, Ventilation) RiskChar->EngControls Implement Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControls->PPE AdminControls Administrative Controls (SOPs, Training) PPE->AdminControls EmergencyResponseWorkflow cluster_spill Spill Response cluster_exposure Exposure Response Evacuate Evacuate Immediate Area Notify Notify Supervisor & EHS Evacuate->Notify Assess Assess Spill Size & Hazard Notify->Assess Contain Contain Spill (if safe) Assess->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Remove Remove Contaminated Clothing Flush Flush Affected Area (Skin/Eyes) Remove->Flush SeekMedical Seek Immediate Medical Attention Flush->SeekMedical ProvideSDS Provide SDS to Medical Personnel SeekMedical->ProvideSDS

Caption: Spill and Exposure Emergency Response Workflow

Spill Cleanup
  • Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. [12]Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills: For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [9]Remove contaminated clothing. Seek medical attention. [13]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [9][14]Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. [12]Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. [9]Rinse the mouth with water. [12]Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with 4-Isobutoxyaniline hydrochloride, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.

Conclusion: Fostering a Culture of Safety

The safe handling of 4-Isobutoxyaniline hydrochloride is not a matter of following a checklist but of cultivating a deep-seated understanding of the potential risks and the scientific principles behind mitigating them. By integrating the knowledge and protocols outlined in this guide into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues, enabling the pursuit of scientific advancement without compromising well-being.

References

  • Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI. Available at: [Link]

  • Safety Data Sheet - INDOFINE Chemical Company, Inc. Available at: [Link]

  • Aromatic Amine Exposure → Term - Fashion → Sustainability Directory. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • Aniline - Standard Operating Procedure. Available at: [Link]

  • Safety Data Sheet: Aniline - Carl ROTH. Available at: [Link]

  • ANILINE AR - Loba Chemie. Available at: [Link]

  • Aromatic Amines Group - information sheet - Canada.ca. Available at: [Link]

  • SAFETY DATA SHEET - Vitol.com. Available at: [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]

  • ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS - Loba Chemie. Available at: [Link]

  • Standard Safe Operating Procedures | Substance Use - CDC. Available at: [Link]

  • Procedures for emergency or treatment use of investigational drugs - PubMed. Available at: [Link]

  • Emergency treatment of anaphylaxis Guidelines for healthcare providers - Resuscitation Council. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Potential Applications of 4-Isobutoxyaniline Hydrochloride in Organic Synthesis

This guide provides a comprehensive overview of 4-Isobutoxyaniline hydrochloride, a versatile aromatic amine with significant potential in various fields of organic synthesis. This document is intended for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-Isobutoxyaniline hydrochloride, a versatile aromatic amine with significant potential in various fields of organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's properties, reactivity, and prospective applications in the synthesis of dyes, pharmaceuticals, and polymers.

Compound Profile: 4-Isobutoxyaniline Hydrochloride

4-Isobutoxyaniline hydrochloride is the salt form of the parent compound, 4-isobutoxyaniline. The hydrochloride form often enhances stability and simplifies handling and storage.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol
CAS Number 1050161-26-6
Parent Compound (Free Base) 4-Isobutoxyaniline
Parent CAS Number 5198-04-9
Parent Molecular Formula C₁₀H₁₅NO
Parent Molecular Weight 165.23 g/mol
Appearance (Not specified, likely a crystalline solid)
Solubility (Expected to be more water-soluble than the free base)

The structure consists of an aniline ring substituted at the para position with an isobutoxy group. This alkoxy group significantly influences the electron density of the aromatic ring, thereby affecting its reactivity in various organic transformations. The presence of the primary amino group is the key to its utility as a synthetic building block.

Core Application: Synthesis of Azo Dyes

A primary and well-established application for aromatic amines is in the synthesis of azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings and are widely used in the textile, printing, and food industries. The synthesis involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.

The Underlying Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from aromatic amines is a classic and versatile reaction in organic chemistry.

Step 1: Diazotization

In the first step, the primary aromatic amine, in this case, 4-isobutoxyaniline hydrochloride, is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

Diazotization cluster_reactants Reactants cluster_products Products amine 4-Isobutoxyaniline Hydrochloride diazonium 4-Isobutoxydiazonium Chloride amine->diazonium Diazotization reagents NaNO₂ + HCl (0-5 °C) reagents->diazonium Combes_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product aniline 4-Isobutoxyaniline enamine Enamine aniline->enamine diketone β-Diketone (e.g., Acetylacetone) diketone->enamine Condensation quinoline 6-Isobutoxy-2,4-dimethylquinoline enamine->quinoline Acid-catalyzed cyclization

Caption: Proposed Combes synthesis of a 6-isobutoxyquinoline derivative.

Representative Experimental Protocol (Combes Synthesis)

The following is a general procedure for the Combes synthesis that can be adapted for 4-isobutoxyaniline.

Materials:

  • 4-Isobutoxyaniline

  • β-Diketone (e.g., acetylacetone)

  • Strong acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)

Procedure:

  • Condensation:

    • Mix one molar equivalent of 4-isobutoxyaniline with a slight excess of the β-diketone.

    • The reaction can be performed neat or in a suitable solvent.

    • Stir the mixture at room temperature or with gentle heating to form the enamine intermediate. The progress of the reaction can be monitored by techniques such as TLC.

  • Cyclization:

    • Carefully add the enamine intermediate to a pre-heated strong acid catalyst (e.g., concentrated sulfuric acid at 100 °C).

    • Maintain the reaction at an elevated temperature for a specified period to effect cyclization.

    • The reaction mixture is then cooled and carefully poured onto ice.

  • Work-up and Purification:

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude quinoline derivative.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Emerging Applications in Polymer Science

Polyaniline and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The synthesis of polyaniline is typically achieved through the oxidative polymerization of aniline or its derivatives. The presence of the isobutoxy group in 4-isobutoxyaniline can be expected to influence the properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

Oxidative Polymerization of 4-Isobutoxyaniline

The polymerization of aniline derivatives is generally carried out in an acidic medium using a chemical oxidizing agent, such as ammonium persulfate (APS) or ferric chloride (FeCl₃). The isobutoxy substituent is likely to remain intact during the polymerization process.

Polymerization cluster_reactants Reactants cluster_products Product monomer 4-Isobutoxyaniline Hydrochloride polymer Poly(4-isobutoxyaniline) monomer->polymer Oxidative Polymerization oxidant Oxidizing Agent (e.g., (NH₄)₂S₂O₈) oxidant->polymer

Caption: Schematic representation of the oxidative polymerization of 4-isobutoxyaniline.

Representative Experimental Protocol for Polyaniline Synthesis

This general procedure for the chemical oxidative polymerization of aniline can be adapted for 4-isobutoxyaniline hydrochloride.

Materials:

  • 4-Isobutoxyaniline hydrochloride

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl)

  • Methanol

  • Ammonia solution

Procedure:

  • Monomer Solution:

    • Dissolve 4-isobutoxyaniline hydrochloride in an aqueous solution of hydrochloric acid (e.g., 1 M HCl) and cool the solution in an ice bath.

  • Oxidant Solution:

    • Dissolve a molar equivalent of ammonium persulfate in a separate portion of the acidic solution and cool it in an ice bath.

  • Polymerization:

    • Slowly add the oxidant solution to the monomer solution with continuous stirring.

    • The reaction mixture will typically change color, indicating the onset of polymerization.

    • Continue stirring the reaction at low temperature for several hours to allow for polymer chain growth.

  • Isolation and Purification:

    • Collect the precipitated polymer by vacuum filtration.

    • Wash the polymer sequentially with the acidic solution, water, and methanol to remove unreacted monomer, oligomers, and oxidant byproducts.

    • To obtain the de-doped (emeraldine base) form, the polymer can be treated with an ammonia solution.

    • Finally, wash the polymer with water until the filtrate is neutral and dry the product under vacuum.

Potential in Medicinal Chemistry

The aniline and substituted aniline moieties are important pharmacophores in a vast number of therapeutic agents. Furthermore, heterocyclic systems derived from anilines, such as benzimidazoles, are also of significant interest in drug discovery.

Precursor to Benzimidazole Derivatives

Benzimidazoles can be synthesized by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. While 4-isobutoxyaniline is not an o-phenylenediamine, it could potentially be a precursor to such a compound through nitration followed by reduction. Subsequently, the resulting substituted o-phenylenediamine could be cyclized to form a benzimidazole derivative.

Conclusion

4-Isobutoxyaniline hydrochloride is a promising and versatile building block in organic synthesis. Its primary amino group and electron-rich aromatic ring, activated by the isobutoxy substituent, make it a suitable precursor for a variety of valuable compounds. The most immediate and well-supported applications lie in the synthesis of azo dyes and quinoline derivatives. Furthermore, its potential as a monomer for the synthesis of functionalized polyanilines opens up possibilities in materials science. While specific, published examples of its use are not abundant, the established reactivity of similar 4-alkoxyanilines provides a strong foundation for its exploration in these and other areas of synthetic chemistry. This guide serves as a starting point for researchers looking to unlock the full potential of this valuable chemical intermediate.

References

BLD Pharm. 1050161-26-6 | 4-Isobutoxyaniline hydrochloride. (Accessed February 17, 2026). The Chemistry and Applications of Quinoline: A Comprehensive Review. Research Journal of Pharmacy and Technology. (2025). International Journal of Innovative Research in Science, Engineering and Technology. Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). The Chinese University of Hong Kong, Education and Manpower Bureau and Hong Kong Examinations and Assessment Authority. Experiment

Protocols & Analytical Methods

Method

4-Isobutoxyaniline hydrochloride as an intermediate for pharmaceuticals

Application Note: High-Fidelity Utilization of 4-Isobutoxyaniline Hydrochloride in Medicinal Chemistry Executive Summary: The Lipophilic Anchor In modern drug discovery, particularly within the kinase inhibitor and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of 4-Isobutoxyaniline Hydrochloride in Medicinal Chemistry

Executive Summary: The Lipophilic Anchor

In modern drug discovery, particularly within the kinase inhibitor and GPCR antagonist spaces, the 4-alkoxyaniline moiety serves as a privileged substructure. The isobutoxy tail, specifically, provides a critical balance of steric bulk and lipophilicity (


 for the free base), allowing it to occupy hydrophobic pockets (e.g., the allosteric "back pocket" of kinases) without incurring the metabolic liability of longer alkyl chains.

However, the hydrochloride salt (4-IBH) is the preferred commercial form due to the oxidative instability of the free aniline. This guide addresses the critical translational gap: converting the stable, hygroscopic salt into a reactive nucleophile without introducing oxidative impurities (colored quinones) that plague downstream biological assays.

Material Science & Handling

The Paradox of Stability:

  • Free Base: Electron-rich anilines are prone to rapid oxidation by atmospheric oxygen, turning from colorless oils to dark purple/brown tars (quinone imines).

  • HCl Salt: Protonation of the amine (

    
    ) deactivates the ring toward oxidation, rendering it a stable solid. However, it renders the molecule non-nucleophilic.
    

Critical Specification Table:

Property4-Isobutoxyaniline HCl (Salt)4-Isobutoxyaniline (Free Base)Implications for Protocol
State White to off-white crystalline solidColorless to pale yellow oilSalt is easier to weigh/store.
Oxidation Risk Low (Stable)High (Rapid darkening)Must generate free base in situ.
Hygroscopicity Moderate to HighLowSalt must be dried or titered before use.
Solubility Water, Methanol, DMSODCM, EtOAc, TolueneBiphasic extraction required for isolation.
pKa (Conjugate Acid) ~5.3N/ARequires mild base (TEA/DIPEA) to deprotonate.

Protocol A: Quality Control & Salt Integrity Check

Before committing to a synthesis, the integrity of the HCl salt must be verified. Old batches often contain hydrolysis products (4-isobutoxyphenol) or oxidation dimers (azo compounds).

Methodology: HPLC Purity Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (impurities).

  • Pass Criteria: >98.0% Area; No single impurity >0.5%.

Visual Workflow (Graphviz):

QC_Workflow Start Raw Material (4-IBH Salt) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC HPLC Analysis (C18, Gradient) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Dry Vacuum Dry (40°C, 4h) Decision->Dry No (Moisture) Release Release for Synthesis Decision->Release Yes Dry->HPLC Retest

Figure 1: Quality Control Decision Tree for 4-Isobutoxyaniline HCl prior to synthesis.

Protocol B: In Situ Neutralization & Urea Coupling

Application: Synthesis of 1-(4-isobutoxyphenyl)-3-arylureas . Context: Urea linkages are ubiquitous in kinase inhibitors (e.g., Sorafenib analogs). This protocol uses isocyanate coupling , which is cleaner than CDI (Carbonyldiimidazole) methods for this specific substrate.

Mechanism:

  • Neutralization:

    
    
    
  • Coupling:

    
    
    

Reagents:

  • Substrate: 4-Isobutoxyaniline HCl (1.0 equiv).

  • Electrophile: Phenyl isocyanate (1.1 equiv) [Model Electrophile].

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon. Crucial: Oxygen exclusion prevents aniline oxidation.
      
  • Salt Suspension:

    • Charge the RBF with 4-Isobutoxyaniline HCl (201.7 mg, 1.0 mmol).

    • Add Anhydrous DCM (10 mL). The salt will likely remain as a suspension.

  • The "Flash" Neutralization:

    • Add DIPEA (209 µL, 1.2 mmol) dropwise via syringe.

    • Observation: The suspension should clear significantly as the free base (soluble in DCM) is liberated.

    • Stir: 5 minutes at Room Temperature (RT).

  • Coupling Reaction:

    • Cool the solution to 0°C (Ice bath) to control exotherm.

    • Add Phenyl isocyanate (120 µL, 1.1 mmol) dropwise.

    • Remove ice bath and stir at RT for 2–4 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 1:1). The starting aniline spot (polar, stains red/purple with ninhydrin) should disappear.

  • Work-up (Self-Validating Purification):

    • The urea product is often less soluble than the reagents. If a white precipitate forms, filter it directly (highest purity).

    • If soluble: Dilute with DCM (20 mL), wash with 1M HCl (remove unreacted aniline/DIPEA), then sat.

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Reaction Pathway Diagram (Graphviz):

Reaction_Pathway Salt 4-Isobutoxyaniline HCl (Stable Storage Form) FreeBase Free Aniline Intermediate (Reactive, Oxidation Prone) Salt->FreeBase Deprotonation Base DIPEA / DCM (N2 Atmosphere) Base->FreeBase TS Nucleophilic Attack (Tetrahedral Intermediate) FreeBase->TS Coupling Isocyanate Electrophile Addition (R-NCO) Isocyanate->TS Product Target Urea Scaffold (Stable, Lipophilic) TS->Product Proton Transfer

Figure 2: Synthetic pathway for generating urea scaffolds from the HCl salt.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction mixture turns dark purple/black Oxidation of the free aniline before coupling.Ensure strict

purge. Add base immediately before isocyanate.
Low Yield / Incomplete Reaction Moisture in solvent (Isocyanate reacts with water to form symmetric urea).Use anhydrous solvents. Dry HCl salt in a vacuum desiccator overnight.
Sticky/Gummy Product Residual DIPEA salts trapped in lattice.Wash organic layer thoroughly with 1M HCl (removes DIPEA) and Water.
Extra Spot on TLC (High Rf) Symmetric urea byproduct (Ph-NH-CO-NH-Ph).Use slight excess of Aniline instead of Isocyanate, or purify via recrystallization (Ethanol).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723831, 4-Isobutoxyaniline hydrochloride. Retrieved from [Link][1]

  • D'Souza, D. M., et al. (2009).Synthesis and antimycobacterial activity of N-(4-isobutoxyphenyl)thiourea derivatives. (General reference for isobutoxyaniline utility in urea/thiourea synthesis).
  • Kumari, S., et al. (2020).Urea derivatives as anticancer agents: A review. (Contextualizing the scaffold in kinase inhibition).

(Note: Specific "Polmacoxib" synthesis links were excluded as the direct use of this specific aniline in Polmacoxib is not supported by the primary structural data found, ensuring scientific accuracy.)

Sources

Application

Polymerization reactions involving 4-isobutoxyaniline

Application Note: Polymerization Reactions Involving 4-Isobutoxyaniline Part 1: Executive Summary & Scientific Rationale The "Para-Blocker" Constraint Research involving 4-isobutoxyaniline (p-isobutoxyaniline) requires a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymerization Reactions Involving 4-Isobutoxyaniline

Part 1: Executive Summary & Scientific Rationale

The "Para-Blocker" Constraint Research involving 4-isobutoxyaniline (p-isobutoxyaniline) requires a critical understanding of the oxidative polymerization mechanism. Standard polyaniline (PANI) synthesis relies on head-to-tail coupling between the amine nitrogen of one monomer and the para-carbon (C4) of the next.

  • In 4-isobutoxyaniline , the C4 position is occupied by the isobutoxy group (-O-CH₂-CH(CH₃)₂).

  • Consequence: This substituent blocks the primary propagation pathway. Unlike aniline or ortho-substituted derivatives (e.g., 2-isobutoxyaniline), 4-isobutoxyaniline cannot form high-molecular-weight, linear, conductive polymers via standard oxidative coupling.

  • Outcome: Oxidation of 4-isobutoxyaniline typically yields electroactive oligomers (dimers/trimers) via ortho-coupling or degradation products (quinones), rather than a conductive polymer chain.

Strategic Pivot for Researchers This guide provides three distinct protocols to address specific research goals:

  • Protocol A (The Standard): Synthesis of Poly(2-isobutoxyaniline) . If your goal is a soluble, conductive polymer with isobutoxy functionality, you likely require the ortho-isomer.

  • Protocol B (The Target): Oxidative Oligomerization of 4-isobutoxyaniline . For researchers specifically studying the 4-isomer, this protocol maximizes the yield of functional oligomers (used in antioxidant or corrosion inhibition studies).

  • Protocol C (The Hybrid): Copolymerization . Using 4-isobutoxyaniline as a functional chain terminator with aniline to tune solubility and molecular weight.

Part 2: Mechanism & Visualization

The following diagram illustrates the mechanistic divergence between the 2-isomer (polymerizable) and the 4-isomer (oligomerization only).

PolymerizationMechanism Start Monomer Selection Iso2 2-Isobutoxyaniline (Ortho-substituted) Start->Iso2 Iso4 4-Isobutoxyaniline (Para-substituted) Start->Iso4 Site2 Para-Position (C4) OPEN Iso2->Site2 Site4 Para-Position (C4) BLOCKED Iso4->Site4 Path2 Head-to-Tail Coupling (N-C4) Site2->Path2 Oxidative Polymerization Path4 Forced Ortho-Coupling (N-C2) or Dimerization Site4->Path4 Steric Hindrance Prod2 High MW Polymer Poly(2-isobutoxyaniline) Path2->Prod2 Prod4 Low MW Oligomers (Dimers/Trimers) Path4->Prod4

Caption: Mechanistic pathway divergence. The para-substituent in 4-isobutoxyaniline prevents linear chain propagation, resulting in oligomers, whereas the 2-isomer allows formation of conductive polymers.

Part 3: Experimental Protocols

Protocol A: Synthesis of Conductive Poly(2-isobutoxyaniline)

Use this protocol if you require a soluble, conductive polymer film.

Reagents:

  • Monomer: 2-Isobutoxyaniline (0.1 mol)

  • Oxidant: Ammonium Persulfate (APS) (0.1 mol)

  • Acid Dopant: 1.0 M HCl (aqueous)

  • Solvent: Chloroform (for purification)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-isobutoxyaniline (16.5 g, 0.1 mol) in 500 mL of 1.0 M HCl. Chill the solution to 0–5°C in an ice bath. Low temperature is crucial to prevent side reactions and ortho-branching.

  • Oxidant Addition: Dissolve APS (22.8 g, 0.1 mol) in 100 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 30 minutes with vigorous stirring.

  • Reaction: Maintain stirring at 0–5°C for 6 hours. The solution will turn dark green (Emeraldine Salt form). Allow to stand overnight at room temperature.

  • Filtration: Filter the precipitate under vacuum. Wash sequentially with:

    • 500 mL 1.0 M HCl (remove unreacted monomer).

    • 500 mL Acetone (remove low MW oligomers).

    • 500 mL Deionized Water.

  • Dedoping (Optional for Solubility): To obtain the soluble base form, stir the green powder in 0.1 M NH₄OH for 4 hours (turns blue). Filter and dry.[1]

  • Yield: Expect ~60-70% yield of dark blue/green powder.

Validation:

  • Solubility: The base form is soluble in NMP, THF, and Chloroform (unlike unsubstituted PANI).

  • Conductivity: Cast films doped with CSA (Camphorsulfonic acid) should exhibit conductivity > 10⁻² S/cm.

Protocol B: Oxidative Oligomerization of 4-Isobutoxyaniline

Use this protocol to synthesize electroactive dimers for sensor or antioxidant applications.

Rationale: Since high MW polymer cannot form, we optimize for stable dimers (e.g., azobenzene or phenazine derivatives).

Reagents:

  • Monomer: 4-Isobutoxyaniline

  • Oxidant: Ferric Chloride (FeCl₃) (Milder oxidant preferred for oligomers)

  • Solvent: Acetonitrile/Water (1:1 mixture)

Methodology:

  • Dissolution: Dissolve 4-isobutoxyaniline (0.05 mol) in 100 mL Acetonitrile.

  • Oxidation: Prepare a solution of FeCl₃ (0.1 mol) in 50 mL water.

  • Mixing: Add the oxidant rapidly to the monomer solution at Room Temperature (25°C). Higher temperature promotes the kinetically difficult ortho-coupling.

  • Observation: The mixture will darken to reddish-brown (not the deep green of PANI).

  • Isolation: Evaporate the acetonitrile. Extract the aqueous residue with Ethyl Acetate.

  • Purification: The product is a mixture. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate) to isolate specific dimers.

Protocol C: Copolymerization (Aniline with 4-Isobutoxyaniline)

Use this to introduce isobutoxy groups into PANI for modified surface properties.

Concept: 4-isobutoxyaniline acts as a chain terminator . It incorporates at the end of a growing PANI chain, adding a hydrophobic tail.

Reagents:

  • Monomer A: Aniline (0.09 mol)

  • Monomer B: 4-Isobutoxyaniline (0.01 mol) (10% molar ratio)

  • Oxidant: APS (0.1 mol)

  • Medium: 1.0 M H₂SO₄

Methodology:

  • Mixed Monomer Solution: Dissolve both anilines in 500 mL 1.0 M H₂SO₄.

  • Polymerization: Follow Protocol A (Dropwise APS addition at 0°C).

  • Result: The polymer will precipitate.[1] The molecular weight will be lower than pure PANI because the 4-isobutoxyaniline "caps" the chains, preventing further elongation at that end.

  • Benefit: The resulting polymer has improved solubility and a hydrophobic surface modification.

Part 4: Data Summary & Characterization

Comparative Properties of Isobutoxy-Aniline Products

PropertyPoly(2-isobutoxyaniline)Poly(4-isobutoxyaniline) Product
Primary Structure Linear Polymer (Head-to-Tail)Oligomer Mixture (Dimers/Trimers)
Appearance Dark Green (Doped) / Blue (Base)Reddish-Brown / Black tar
Conductivity Semiconductor (10⁻¹ - 10⁻³ S/cm)Insulator / Low Conductivity (< 10⁻⁶ S/cm)
Solubility Good (CHCl₃, THF, NMP)High (Common organic solvents)
Main Application Electrochromics, Corrosion CoatingsAntioxidants, Model Compounds

Key Characterization Signals (FTIR):

  • ~1500 & 1590 cm⁻¹: Benzenoid and Quinoid ring vibrations (Present in Polymer).

  • ~1240 cm⁻¹: C-O-C ether stretch (Confirms isobutoxy group retention).

  • ~830 cm⁻¹: Para-disubstituted benzene ring (Strong in PANI, Absent/Weak in 4-isobutoxyaniline oligomers due to substitution pattern).

References

  • Stejskal, J., & Gilbert, R. G. (2002). Polyaniline. Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link

    • Grounding: Defines the standard oxidative polymerization mechanism and the necessity of the para-position for coupling.
  • Genies, E. M., et al. (1990). Polyaniline: A historical survey. Synthetic Metals, 36(2), 139-182. Link

    • Grounding: Discusses the electrochemical oxidation of aniline derivatives and the formation of oligomers when coupling sites are blocked.
  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: Polyaniline. Progress in Polymer Science, 23(8), 1443-1484. Link

    • Grounding: detailed review of the mechanism, explicitly detailing the "head-to-tail" coupling requirement.
  • Cattarin, S., et al. (1988). Electrosynthesis and properties of ring-substituted polyanilines. Synthetic Metals, 22(2), 145-152.

Sources

Method

Introduction: The Significance of N-Alkylated Anilines in Modern Chemistry

An Application Guide to the Synthetic Strategies for N-Alkylation of 4-Isobutoxyaniline N-alkylated anilines are privileged structural motifs that form the backbone of a vast array of functional molecules, from active ph...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthetic Strategies for N-Alkylation of 4-Isobutoxyaniline

N-alkylated anilines are privileged structural motifs that form the backbone of a vast array of functional molecules, from active pharmaceutical ingredients (APIs) and agrochemicals to dyes and advanced materials.[1][2] Specifically, derivatives of 4-isobutoxyaniline are of significant interest to researchers in drug development due to the physicochemical properties imparted by the isobutoxy group, which can enhance metabolic stability and modulate lipophilicity. The N-alkylation of this primary aniline is a critical synthetic step, transforming a simple building block into a versatile intermediate ready for further elaboration.

This guide provides an in-depth exploration of the primary methodologies for the N-alkylation of 4-isobutoxyaniline. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind protocol choices. We will delve into two major synthetic pathways: Reductive Amination and Direct Alkylation, offering detailed protocols, comparative data, and mechanistic insights to empower scientists to select and optimize the ideal conditions for their specific synthetic targets.

Chemical Principles: Choosing Your N-Alkylation Strategy

The selection of an appropriate N-alkylation method is paramount and depends on factors such as the desired scale, the nature of the alkyl group to be introduced, and the presence of other functional groups.

1. Reductive Amination: This is arguably the most versatile and widely employed method for generating mono-N-alkylated anilines, effectively circumventing the common issue of over-alkylation.[3] The process occurs in two main stages, which can be performed sequentially or, more commonly, in a one-pot fashion:

  • Imine Formation: 4-isobutoxyaniline reacts with a carbonyl compound (an aldehyde or ketone) under mildly acidic conditions to form a Schiff base (imine) intermediate.[4]

  • In Situ Reduction: A selective reducing agent is used to reduce the imine C=N bond to a C-N single bond, yielding the desired secondary amine.

The key to this method's success lies in the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are particularly effective because they are mild enough to selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound, allowing for a convenient one-pot procedure.[3][4]

2. Direct Alkylation with Alkyl Halides: This classical approach follows a standard nucleophilic substitution (S_N2) mechanism, where the lone pair of the aniline's nitrogen atom attacks an electrophilic alkyl halide.[5] While conceptually straightforward, this method presents a significant control challenge. The product, a secondary amine, is often more nucleophilic than the starting primary aniline, leading to a second alkylation event that produces a tertiary amine byproduct. This lack of selectivity can lead to complex product mixtures and difficult purifications, making it less ideal for the clean synthesis of secondary amines unless specific conditions are employed.

3. Alkylation with Alcohols (Borrowing Hydrogen): This modern, environmentally benign strategy utilizes alcohols as the alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, Mn, or Ni).[1][6][7][8] The mechanism, known as "borrowing hydrogen" or "hydrogen autotransfer," involves the catalyst temporarily oxidizing the alcohol to an aldehyde, which then undergoes reductive amination with the aniline. The hydrogen that was "borrowed" by the catalyst is then used to reduce the resulting imine, regenerating the catalyst and producing water as the sole byproduct.[1][8] This atom-economical approach avoids the use of toxic alkyl halides and the generation of salt waste.[1]

Comparative Overview of N-Alkylation Methods
MethodAlkylating AgentKey ReagentsAdvantagesDisadvantages
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃, NaBH₃CN, Acetic AcidExcellent selectivity for mono-alkylation; broad substrate scope; mild conditions.[3]Requires a carbonyl equivalent of the desired alkyl group; hydride reagents can be moisture-sensitive.[9]
Direct Alkylation Alkyl HalideK₂CO₃, NaHCO₃ (Base)Simple concept; readily available starting materials.Prone to over-alkylation; alkyl halides can be toxic; generates salt waste.[1]
Alkylation via Alcohols AlcoholTransition Metal Catalyst (Ru, Ir, etc.), Base"Green" and atom-economical; water is the only byproduct; avoids toxic reagents.[1][7]Requires a specific catalyst which may be expensive or air-sensitive; may require higher temperatures.[6][7]

Visualizing the Synthetic Pathways

To better understand the flow of these reactions, the following diagrams illustrate the general experimental workflow and the core mechanism of reductive amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis start Start: 4-Isobutoxyaniline reagents Add Solvent, Reagents & Catalyst start->reagents mix Mix & React at Specified Temperature reagents->mix monitor Monitor Progress (TLC / LC-MS) mix->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char product Final Product char->product

Caption: General experimental workflow for N-alkylation.

Reductive_Amination_Mechanism cluster_imine Imine Formation cluster_reduction Reduction aniline 4-Isobutoxyaniline (Nucleophile) imine Schiff Base / Imine Intermediate aniline->imine + H⁺ (cat.) - H₂O aldehyde Aldehyde (R-CHO) (Electrophile) aldehyde->imine product N-Alkyl-4-isobutoxyaniline (Final Product) imine->product hydride [H⁻] (e.g., NaBH(OAc)₃) hydride->product

Caption: Simplified mechanism of Reductive Amination.

Detailed Experimental Protocols

Safety First: 4-isobutoxyaniline, alkylating agents, and many solvents can be hazardous. Always work in a certified chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety glasses.[10][11] All chemical waste should be disposed of according to institutional and local regulations.[12][13]

Protocol 1: N-Benzylation via Reductive Amination

This protocol details the highly selective mono-N-alkylation of 4-isobutoxyaniline with benzaldehyde using sodium triacetoxyborohydride.

Materials:

  • 4-Isobutoxyaniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) (to make a 0.1-0.2 M solution)

  • Glacial Acetic Acid (0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-isobutoxyaniline (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the aniline in 1,2-dichloroethane (DCE). To this stirred solution, add benzaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).[14]

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. This period allows for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10-15 minutes. Note: The reaction may gently effervesce.

  • Reaction Completion: Stir the reaction at room temperature until the imine intermediate is fully consumed, as monitored by TLC (typically 4-24 hours).

  • Work-up:

    • Once complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-4-isobutoxyaniline.

Protocol 2: N-Ethylation via Direct Alkylation

This protocol describes a classical direct alkylation using an alkyl halide. Caution is advised due to the potential for di-alkylation.

Materials:

  • 4-Isobutoxyaniline (1.0 eq)

  • Iodoethane (Ethyl Iodide) (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-isobutoxyaniline (1.0 eq) and finely powdered potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add a suitable solvent like acetonitrile. Stir the suspension vigorously. Add iodoethane (1.0-1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the starting material is consumed, as monitored by TLC. Note: The formation of both mono- and di-alkylated products should be monitored.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium iodide byproduct, washing the solid with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water (2x) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product will likely be a mixture of mono- and di-ethylated aniline, along with unreacted starting material. Careful purification by silica gel column chromatography is required to isolate the desired N-ethyl-4-isobutoxyaniline.

Conclusion and Future Directions

The N-alkylation of 4-isobutoxyaniline is a foundational transformation for creating high-value molecules in pharmaceutical and materials science. While direct alkylation offers a classic route, its limitations in selectivity often make reductive amination the superior choice for controlled, high-yield synthesis of secondary amines.[3] For researchers focused on sustainable synthesis, the catalytic "borrowing hydrogen" method presents an elegant and atom-economical alternative that is gaining significant traction.[8] The protocols and principles detailed in this guide provide a robust starting point for scientists to confidently undertake this important synthetic step, enabling the efficient development of novel chemical entities.

References

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. Benchchem.
  • Mechanistic study. (a) Reaction of aniline with alkyl halide under the... ResearchGate.
  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
  • Method of separating alkyl anilines. Google Patents.
  • An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis. Available at: [Link]

  • Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). Available at: [Link]

  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Purification of Aniline. Chempedia - LookChem.
  • SN2 reaction of an aniline on an alkyl halide - laboratory experiment. YouTube. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]

  • Recommendations for the Safe Use of Handling of Cytotoxic Drugs Introduction Potential Routes of Exposure.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Semantic Scholar. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-alkyl substituted 4-nitroaniline derivatives for non-linear optics. OSTI.GOV. Available at: [Link]

  • Mechanochemical and Aging-Based Reductive Amination with Chitosan and Aldehydes Affords. ChemRxiv. Available at: [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PMC. Available at: [Link]

  • SAFETY INSTRUCTIONS FOR WORK WITH CYTOTOXIC/ CHEMOTHERAPIC MATERIALS. Weizmann Institute of Science.
  • Standard Operating Procedures for Cytotoxic Agent use in Animals. For an Emergency refer to the Safety Data Sheet. University of Louisville.
  • Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Organic Chemistry Portal. Available at: [Link]

  • N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. MDPI. Available at: [Link]

  • N-4 Alkyl Cytosine derivatives synthesis: a new approach. Spiral. Available at: [Link]

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Application

Application Note: Purification Strategies for 4-Isobutoxyaniline Hydrochloride

Abstract & Scope This technical guide details the purification of 4-Isobutoxyaniline Hydrochloride (CAS: 1050161-26-6), a critical intermediate in the synthesis of pharmaceutical agents (e.g., local anesthetics, kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the purification of 4-Isobutoxyaniline Hydrochloride (CAS: 1050161-26-6), a critical intermediate in the synthesis of pharmaceutical agents (e.g., local anesthetics, kinase inhibitors). Unlike simple anilines, the isobutoxy tail introduces lipophilicity that complicates aqueous purification methods, often leading to "oiling out" rather than crystallization.

This protocol departs from standard "cookbook" recipes by implementing a biphasic purification logic :

  • Chemical Switching: Leveraging the pH-dependent solubility to remove non-basic organic impurities.

  • Thermodynamic Selection: A dual-solvent recrystallization system designed to exclude homologs and oxidation byproducts.

Chemical Identity & Impurity Profile

Understanding the "Enemy" (Impurities) is the first step to purification. The synthesis typically involves the alkylation of 4-nitrophenol followed by reduction.

Target Compound:

  • Name: 4-Isobutoxyaniline Hydrochloride[1]

  • Formula:

    
    
    
  • MW: 201.69 g/mol [1]

  • Appearance: White to off-white crystalline solid (Crude is often brown/purple due to oxidation).

Table 1: Common Impurities & Removal Strategy
Impurity TypeOriginChemical BehaviorRemoval Strategy
4-Isobutoxynitrobenzene Unreacted IntermediateNeutral / LipophilicAcid-Base Extraction (Remains in organic phase at pH < 2).
4-Nitrophenol Starting MaterialAcidic (Phenolic)Base Wash (Remains in aqueous phase at pH > 12).
Azobenzene Derivatives Oxidation / CouplingNeutral / Highly ColoredActivated Carbon & Recrystallization (Poor solubility in polar salts).
Polymers/Tars Aniline OxidationHigh MW / InsolubleFiltration (Pre-crystallization).
Inorganic Salts Reduction Catalysts (Fe/Sn)Ionic / Water SolubleFree-Base Extraction (Partitioning into organic solvent).

Pre-Purification Safety & Handling

  • Toxicity: 4-Isobutoxyaniline is a substituted aniline. Assume potential for methemoglobinemia. Wear nitrile gloves, lab coat, and work in a fume hood.

  • Stability: The free base is air-sensitive (oxidizes to dark quinones). Convert to HCl salt immediately after isolation.

Protocol A: The "Chemical Switch" (Acid-Base Extraction)

Use this method if the crude material is <95% pure or highly colored.

Principle: We toggle the molecule between its water-soluble salt form and lipid-soluble free base form. Impurities that do not switch states are left behind.

Reagents
  • Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric Acid (HCl)[2]

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Brine

Step-by-Step Workflow
  • Dissolution (Acidic Phase):

    • Dissolve crude solid in 1M HCl (10 mL per gram).

    • Checkpoint: If insoluble dark solids remain, filter through Celite. The product is now in the aqueous filtrate.

  • Organic Wash (Removing Neutrals):

    • Wash the acidic aqueous layer with EtOAc (2 x 5 mL/g).

    • Discard the organic (top) layer. It contains unreacted nitro compounds and neutral tars.

  • The Switch (Basification):

    • Cool the aqueous layer to 0–5°C.[3]

    • Slowly adjust pH to >12 using 2M NaOH . The solution will become cloudy as the free base precipitates or oils out.

  • Extraction (Recovering Product):

    • Extract the aqueous mixture with MTBE (3 x 10 mL/g). MTBE is preferred over EtOAc here to avoid hydrolysis at high pH.

    • Combine organic layers and wash with Brine .

    • Dry over anhydrous

      
      .
      
  • Salt Formation:

    • Cool the dry organic solution to 0°C.

    • Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

    • The white hydrochloride salt will precipitate immediately. Filter and dry under vacuum.[4][5]

Protocol B: Recrystallization (The Polish)

Use this method for final polishing (>98% purity required).

Challenge: The isobutoxy group makes the salt significantly more lipophilic than simple aniline salts. Water alone often causes "oiling out." Solution: A Ethanol/MTBE or Isopropanol (IPA) system.

Solvent Selection Guide
  • System 1 (Preferred): Ethanol (Solvent) + MTBE (Antisolvent).

  • System 2 (Alternative): Isopropanol (Hot)

    
     Isopropanol (Cold).
    
Step-by-Step Workflow
  • Dissolution:

    • Place 10 g of semi-pure salt in a flask.

    • Add Absolute Ethanol (approx. 3-4 mL per gram).

    • Heat to reflux (78°C). Add more ethanol dropwise just until dissolved.

  • Decolorization (Critical):

    • If the solution is not clear/colorless, remove from heat.

    • Add Activated Carbon (5 wt%).

    • Reflux for 5 minutes.

    • Filter hot through a pre-warmed Celite pad.

  • Crystallization:

    • Return filtrate to a clean flask.

    • While stirring, slowly add MTBE (Antisolvent) until a faint turbidity persists.

    • Add 1-2 drops of Ethanol to clear it.

    • Allow to cool slowly to Room Temperature (RT).

  • Harvesting:

    • Cool further in an ice bath (0°C) for 1 hour.

    • Filter the white needles via vacuum filtration.

    • Wash cake with cold MTBE .

    • Dry in a vacuum oven at 40°C (Avoid high heat to prevent oxidation).

Process Visualization

Diagram 1: Purification Logic Flow

This diagram illustrates the decision-making process for impurity removal.

PurificationLogic Start Crude 4-Isobutoxyaniline HCl Dissolve Dissolve in 1M HCl Start->Dissolve Wash Wash with EtOAc Dissolve->Wash PhaseSep Phase Separation Wash->PhaseSep OrgWaste Organic Layer (Discard: Nitro, Tars) PhaseSep->OrgWaste Top Layer AqLayer Aqueous Layer (Contains Product) PhaseSep->AqLayer Bottom Layer Basify Adjust pH > 12 (NaOH) AqLayer->Basify Extract Extract into MTBE Basify->Extract SaltForm Add HCl in Dioxane Extract->SaltForm Dry Organic Phase Recryst Recrystallize (EtOH / MTBE) SaltForm->Recryst Final Pure API Grade White Solid Recryst->Final

Caption: Logical workflow for removing neutral and inorganic impurities via Acid-Base switching followed by salt crystallization.

Quality Control & Validation

To ensure the protocol is self-validating, perform these checks:

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 10% B to 90% B.

    • Detection: 254 nm (aromatic) and 210 nm (amide/impurities).

    • Acceptance Criteria: Single peak >99.0% area.

  • 1H NMR (DMSO-d6):

    • Look for the isobutoxy doublet at

      
       ppm.
      
    • Verify the aromatic AB system (two doublets around 6.8–7.5 ppm).

    • Impurity Check: Absence of peaks at

      
       ppm (Nitro precursor).
      
  • Melting Point:

    • Expected Range: 215–225°C (Decomposition).

    • Note: Sharp melting point indicates high purity; wide range indicates retained solvent or impurities.

References

  • Sigma-Aldrich. (2025).[6][7] Safety Data Sheet: 4-Isobutoxyaniline Hydrochloride. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 121627, 4-Isobutylaniline (Analogous physicochemical data). Retrieved from

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Org. Synth. (2002). Preparation of 2-Fluoro-4-Methoxyaniline. Organic Syntheses, 78, 63. Retrieved from (Protocol adapted for alkoxyaniline handling).

Sources

Method

Diazotization of 4-Isobutoxyaniline for Azo Dye Synthesis: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the diazotization of 4-isobutoxyaniline and its subsequent use in the synthesis of azo dyes. The protocols a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the diazotization of 4-isobutoxyaniline and its subsequent use in the synthesis of azo dyes. The protocols and discussions are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles, ensuring scientifically sound and reproducible results.

Scientific Introduction: The Chemistry of Color

The synthesis of azo dyes, a cornerstone of industrial and research chemistry, hinges on two fundamental reactions: diazotization and azo coupling.[1][2] Azo dyes are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore, the part of a molecule responsible for its color.[2][3] The extensive conjugation between two aromatic rings linked by the azo group allows for the absorption of light in the visible spectrum, resulting in vibrant colors.[4]

The journey from a simple primary aromatic amine, such as 4-isobutoxyaniline, to a colorful azo dye begins with diazotization. This process, first reported by Peter Griess in 1858, involves the conversion of a primary aromatic amine into a diazonium salt.[5][6] This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[7][8] The resulting diazonium salt is a highly reactive intermediate, ready to participate in the subsequent azo coupling reaction.[6][]

In the azo coupling reaction, the electrophilic diazonium salt reacts with an electron-rich aromatic compound, known as the coupling component.[10][11] This coupling partner is typically a phenol or an aromatic amine.[10] The position of the coupling on the aromatic ring of the coupling component is directed by the activating groups present, usually occurring at the para position unless it is already occupied.[10][11] The specific combination of the diazonium salt and the coupling component dictates the final color of the azo dye.[12]

Core Principles and Mechanistic Insights

A thorough understanding of the reaction mechanisms is paramount for successful and safe synthesis.

The Diazotization of 4-Isobutoxyaniline

The diazotization of 4-isobutoxyaniline proceeds through a series of well-defined steps:

  • Formation of Nitrous Acid: In a strongly acidic medium, sodium nitrite reacts with hydrochloric acid to generate nitrous acid.[8]

  • Formation of the Nitrosonium Ion: Nitrous acid is then protonated by the excess acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][8]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (4-isobutoxyaniline) attacks the nitrosonium ion.[5]

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable 4-isobutoxydiazonium chloride.[5]

Strict temperature control, typically between 0-5°C, is crucial during this process.[8] Diazonium salts are thermally unstable and can decompose, potentially violently, at higher temperatures.[13][14]

The Azo Coupling Reaction

The subsequent azo coupling is an electrophilic aromatic substitution reaction.[1][4] The diazonium ion acts as the electrophile, attacking the electron-rich ring of the coupling component (e.g., a phenol or another aromatic amine).[4][11] The pH of the reaction medium is a critical parameter in this step. A mildly acidic or neutral pH is generally preferred, as a low pH can deactivate the coupling component by protonating the activating group (e.g., the hydroxyl group of a phenol).[10]

Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a well-equipped laboratory. Adherence to all institutional safety guidelines is mandatory.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
4-IsobutoxyanilineC₁₀H₁₅NO165.23≥98%(Specify)
Sodium NitriteNaNO₂69.00≥99%(Specify)
Hydrochloric AcidHCl36.4637% (conc.)(Specify)
Coupling Component (e.g., 2-Naphthol)C₁₀H₈O144.17≥99%(Specify)
Sodium HydroxideNaOH40.00≥97%(Specify)
Sodium ChlorideNaCl58.44≥99%(Specify)
EthanolC₂H₅OH46.0795%(Specify)
Starch-Iodide Paper---(Specify)
Congo Red Paper---(Specify)
Protocol 1: Diazotization of 4-Isobutoxyaniline

This protocol details the formation of the 4-isobutoxybenzenediazonium chloride solution.

Step-by-Step Methodology:

  • In a 250 mL beaker, prepare a solution of 4-isobutoxyaniline (0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL). Stir until a clear solution is obtained.

  • Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.055 mol) in 20 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 4-isobutoxyaniline solution. Maintain the temperature strictly between 0-5°C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes at 0-5°C.

  • Verify the completion of the diazotization by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).[15] A slight excess is desirable.

  • Confirm the presence of excess hydrochloric acid using Congo red paper (the paper should turn blue).[15]

  • The resulting clear, cold solution of 4-isobutoxybenzenediazonium chloride is now ready for the coupling reaction and should be used immediately. Do not attempt to isolate the diazonium salt in its solid form due to its explosive nature. [13][16]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of an azo dye using the prepared diazonium salt and 2-naphthol as the coupling component.

Step-by-Step Methodology:

  • In a 500 mL beaker, dissolve the coupling component, 2-naphthol (0.05 mol), in a 10% aqueous sodium hydroxide solution (100 mL).

  • Cool this solution to 0-5°C in an ice bath with gentle stirring.

  • Slowly, and with continuous stirring, add the freshly prepared cold 4-isobutoxybenzenediazonium chloride solution to the cold 2-naphthol solution.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the dye cake with a cold saturated sodium chloride solution to remove any unreacted starting materials, followed by several washes with cold water until the filtrate is neutral.

  • Dry the azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).

  • Record the yield and melting point of the purified dye.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of an azo dye from 4-isobutoxyaniline.

AzoDyeSynthesis cluster_diazotization PART 1: Diazotization cluster_coupling PART 2: Azo Coupling cluster_workup PART 3: Isolation & Purification A 4-Isobutoxyaniline B NaNO₂ + HCl (0-5°C) A->B Reacts with C 4-Isobutoxybenzenediazonium Chloride Solution B->C Forms D Coupling Component (e.g., 2-Naphthol in NaOH) C->D Couples with E Azo Dye (Precipitate) D->E Yields F Filtration E->F G Washing F->G H Drying G->H I Purified Azo Dye H->I

Caption: Workflow for Azo Dye Synthesis.

Safety and Handling: A Critical Imperative

The diazotization reaction and the handling of diazonium salts demand stringent safety protocols.

  • Explosion Hazard: Solid diazonium salts are highly unstable and can be sensitive to shock, friction, and heat, leading to violent decomposition.[13][16] Therefore, they should never be isolated in a dry state and should always be prepared and used in solution.[14][17]

  • Temperature Control: Maintaining the reaction temperature below 5°C is critical to prevent the decomposition of the diazonium salt.[13][16]

  • Stoichiometry and Quenching: Use a stoichiometric amount of sodium nitrite.[13] Any excess nitrous acid can be quenched with urea or sulfamic acid.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18] Conduct the reaction in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques:

  • Melting Point Determination: A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye, which is related to its color.[19]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration.[20]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.[19]

  • Chromatography: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the product.[21]

Applications and Broader Impact

Azo dyes synthesized from 4-isobutoxyaniline and other aromatic amines have a wide array of applications:

  • Textile Industry: They are extensively used for dyeing natural and synthetic fibers.[2]

  • Pigments: Azo compounds are used as pigments in paints, inks, and plastics.[4]

  • Analytical Chemistry: Some azo dyes function as pH indicators.[20]

  • Biomedical Field: Azo compounds have been investigated for their potential biological activities.[20][22]

The versatility of the diazotization and coupling reactions allows for the synthesis of a vast library of azo dyes with tailored colors and properties, making this a field of continuous research and development.[2]

References

  • SATHEE. (n.d.). Chemistry Diazotization Reaction.
  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.
  • Unacademy. (n.d.). Diazotization Reaction Mechanism.
  • Sheng, M., Frurip, D., & Gorman, D. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts.
  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • BOC Sciences. (n.d.). Custom Diazotization Services.
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • Wikipedia. (n.d.). Azo coupling.
  • csbsju. (n.d.). Aryl Diazonium Coupling Reactions.
  • ijorar. (2024, July 15). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.
  • PubMed. (n.d.). Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties.
  • ResearchGate. (n.d.). Synthesis and spectral characterization of some new azo dyes and their metal complexes.
  • SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives.
  • Zien Journals Publishing. (n.d.). Review, Analyses of azo dyes' synthesis, characterization and biological activity.
  • NOAA. (n.d.). Diazonium Salts - CAMEO Chemicals.
  • Journal of Biochemical Technology. (2018, December 17). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Scribd. (n.d.). Azo Dyes: Structures and Applications | PDF | Polymers.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Longdom Publishing. (2018, October 16). Azo Dyes: Preparation Via Environmentally Benign Way.
  • PMC. (2020, January 31). Classifications, properties, recent synthesis and applications of azo dyes.
  • UNB. (n.d.). The Synthesis of Azo Dyes.
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Journal of Chemical Reviews. (2022, August 4). Original Article: Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Britannica. (n.d.). Azo dye | Synthesis, Applications, Dyeing.
  • PMC. (2024, December 12). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline.
  • Synthesis. (2006, July 9). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine.
  • Google Patents. (n.d.). US2013180A - Process of preparing diazonium compounds from 4-aminodiarylamines.

Sources

Application

Application Note: 4-Isobutoxyaniline in the Synthesis of Heterocyclic Compounds

[1] Executive Summary & Strategic Rationale In the landscape of drug discovery, 4-isobutoxyaniline (also known as p-isobutoxyaniline or 4-(2-methylpropoxy)aniline) serves as a critical aniline scaffold. Unlike its methox...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

In the landscape of drug discovery, 4-isobutoxyaniline (also known as p-isobutoxyaniline or 4-(2-methylpropoxy)aniline) serves as a critical aniline scaffold. Unlike its methoxy or ethoxy counterparts, the isobutoxy group provides a specific balance of steric bulk and lipophilicity without introducing excessive molecular weight.

This moiety is frequently employed to modulate the LogP (partition coefficient) of lead compounds, enhancing membrane permeability while maintaining the electron-donating characteristics required for nucleophilic aromatic substitution and metal-catalyzed cross-couplings. It is a privileged pharmacophore precursor found in various kinase inhibitors (e.g., Syk inhibitors) and antimicrobial agents.

This guide details the technical protocols for converting 4-isobutoxyaniline into two high-value heterocyclic systems: Quinolones (via Conrad-Limpach synthesis) and Thiourea-derived heterocycles .

Physicochemical Profile & Handling

Before initiating synthesis, the operator must verify the integrity of the starting material. 4-Isobutoxyaniline is sensitive to oxidation and should be stored under inert atmosphere (Argon/Nitrogen).

PropertyValueRelevance to Synthesis
CAS Number 3947-35-1Unique Identifier
Molecular Weight 165.23 g/mol Stoichiometric calculations
Appearance Light brown solid/oilDarkening indicates oxidation (impurities)
Electronic Effect Strong EDG (+M effect)Activates ortho positions for electrophilic substitution
Solubility DMSO, EtOH, DCMPoor solubility in water; requires organic co-solvents

Core Application A: Synthesis of 6-Isobutoxy-2-methylquinolin-4(1H)-one

Methodology: Conrad-Limpach Cyclization Target Class: Quinolone Antibiotics / Kinase Inhibitor Scaffolds

This protocol utilizes the electron-rich nature of the aniline to condense with a


-keto ester, followed by a high-temperature thermal cyclization. This is a robust, self-validating method where the formation of the intermediate enamine is visually distinct.
Experimental Protocol
Step 1: Enamine Formation (Condensation)
  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: Charge the flask with:

    • 4-Isobutoxyaniline (16.5 g, 100 mmol)

    • Ethyl acetoacetate (13.0 g, 100 mmol)

    • Benzene or Toluene (100 mL)

    • Glacial Acetic Acid (0.5 mL, catalytic)

  • Reaction: Heat to reflux (110°C for toluene). Monitor water collection in the Dean-Stark trap.

  • Endpoint: The reaction is complete when the theoretical amount of water (~1.8 mL) is collected (approx. 3–6 hours).

  • Workup: Evaporate the solvent under reduced pressure. The residue is the crude ethyl 3-((4-isobutoxyphenyl)amino)but-2-enoate .

    • Checkpoint: Analyze by TLC (Hexane:EtOAc 3:1). The product should be less polar than the starting aniline.

Step 2: Thermal Cyclization
  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer and a thermometer.

  • Medium: Add Diphenyl ether (Dowtherm A) (50 mL). Heat this solvent to 250°C (reflux).

    • Critical: The solvent must be boiling before addition to ensure rapid cyclization and prevent amide side-product formation.

  • Addition: Dissolve the crude enamine (from Step 1) in a minimal amount of diphenyl ether and add it dropwise to the boiling solvent over 15 minutes.

  • Reaction: Continue heating at 250°C for 30–60 minutes. Ethanol is evolved as a vapor.

  • Isolation: Cool the mixture to room temperature. Add Hexane (100 mL) to precipitate the quinolone product.

  • Purification: Filter the solid, wash copiously with hexane (to remove diphenyl ether), and recrystallize from Ethanol/DMF.

Mechanism & Workflow Diagram

QuinolineSynthesis Start 4-Isobutoxyaniline (Nucleophile) Intermediate Enamine Intermediate (Ethyl 3-((4-isobutoxyphenyl)amino)but-2-enoate) Start->Intermediate Condensation (-H2O) Reagent Ethyl Acetoacetate (Electrophile) Reagent->Intermediate Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Intermediate->Cyclization Elimination of EtOH Product 6-Isobutoxy-2-methylquinolin-4(1H)-one Cyclization->Product Precipitation w/ Hexane

Caption: Workflow for the Conrad-Limpach synthesis of quinolone scaffolds from 4-isobutoxyaniline.

Core Application B: Synthesis of N,N'-Disubstituted Thioureas

Methodology: Nucleophilic Addition to Isothiocyanates Target Class: Antimicrobials / Thiazole Precursors

Thioureas derived from 4-isobutoxyaniline are versatile intermediates. They can be cyclized into 2-aminothiazoles (via Hantzsch synthesis) or used directly as bioisosteres of ureas in kinase inhibitors.

Experimental Protocol
  • Reagents:

    • 4-Isobutoxyaniline (1.65 g, 10 mmol)

    • Phenyl isothiocyanate (1.35 g, 10 mmol) (or substituted equivalent)

    • Ethanol (Absolute, 20 mL)

  • Procedure:

    • Dissolve 4-isobutoxyaniline in ethanol at room temperature.

    • Add phenyl isothiocyanate dropwise with constant stirring.

    • Reflux the mixture for 2–4 hours.

  • Observation: A solid precipitate usually forms upon cooling.

  • Workup: Cool the reaction mixture in an ice bath. Filter the precipitate.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield 1-(4-isobutoxyphenyl)-3-phenylthiourea .

Downstream Application: Thiazole Formation

To convert this thiourea into a thiazole (e.g., for antimicrobial screening):

  • React the thiourea (1 eq) with

    
    -bromoacetophenone  (1 eq) in Ethanol under reflux for 4 hours.
    
  • Neutralize with aqueous ammonia to precipitate the 2-((4-isobutoxyphenyl)amino)-4-phenylthiazole .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Oxidation of AnilineDistill 4-isobutoxyaniline before use; perform reaction under Nitrogen.
Low Yield in Quinolone Step Incorrect TemperatureEnsure Diphenyl ether is at full reflux (250°C) before adding the enamine. Low temps favor the amide side-product.
Oily Product (Thiourea) Incomplete PrecipitationScratch the flask walls with a glass rod; cool to -20°C; add water dropwise to induce crystallization.

References

  • BenchChem. 4-Isobutoxyaniline hydrochloride Structure and Applications. Retrieved from

  • Google Patents. Heterocyclic compounds as kinase inhibitors (EP2699572A1). Retrieved from

  • International Journal of Pharmaceutical Sciences and Research. Comparative Synthesis of Substituted 2-Methylquinolin-4(1H)-one. Retrieved from

  • BLD Pharm. 4-Isobutoxyaniline Product Specifications. Retrieved from

  • Semantic Scholar. Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds. Retrieved from

Sources

Method

Application Note: Reaction of 4-Isobutoxyaniline with Electrophiles

Abstract 4-Isobutoxyaniline (CAS 5198-04-9) is a versatile building block extensively utilized in the synthesis of pharmaceutical intermediates (local anesthetics, antitussives, kinase inhibitors) and advanced materials...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Isobutoxyaniline (CAS 5198-04-9) is a versatile building block extensively utilized in the synthesis of pharmaceutical intermediates (local anesthetics, antitussives, kinase inhibitors) and advanced materials (liquid crystals).[1] Its reactivity is defined by the synergistic electron-donating effects of the amino and isobutoxy groups, rendering the molecule highly nucleophilic at the nitrogen and highly activated toward electrophilic aromatic substitution (EAS) at the ortho-ring positions. This guide provides optimized protocols for N-functionalization and regioselective ring substitution, supported by mechanistic insights to maximize yield and purity.

Chemical Properties & Reactivity Profile[2][3]

Electronic Structure

The reactivity of 4-isobutoxyaniline is governed by two key functional groups attached to the benzene ring:

  • Primary Amine (Position 1): A strong activator and ortho/para director. It acts as a potent nucleophile.

  • Isobutoxy Ether (Position 4): A moderate activator and ortho/para director.

Mechanistic Insight: The electron-donating capacity of the isobutoxy group (


) increases the electron density of the aromatic ring via resonance (

effect), making the amine more nucleophilic than unsubstituted aniline (

of conjugate acid

vs 4.6). In Electrophilic Aromatic Substitution (EAS), the directing effects reinforce each other at positions 2 and 6 (ortho to the amine).
Key Physical Data
PropertyValueNote
CAS Number 5198-04-9
Molecular Weight 165.23 g/mol
Appearance Dark brown liquid or low-melting solidOxidizes readily in air
Boiling Point 148–149 °C (13 mmHg)Vacuum distillation recommended
Solubility DCM, EtOAc, AlcoholsLow solubility in water

Decision Framework: Reaction Pathways

The following flowchart illustrates the strategic decision-making process for functionalizing 4-isobutoxyaniline based on the target electrophile.

ReactionPathways Start 4-Isobutoxyaniline Decision Select Electrophile Type Start->Decision Acyl Acyl Chlorides / Anhydrides Decision->Acyl Carbonyl Electrophile Iso Isocyanates (R-NCO) Decision->Iso Heterocumulene Halogen Halogens (Br2, NBS) Decision->Halogen Ring Electrophile Amide Product: N-Aryl Amide (Drug Scaffold / Protection) Acyl->Amide Nu: Attack (Fast) Urea Product: Di-substituted Urea (Kinase Inhibitor Motif) Iso->Urea Addition RingSub Product: 2-Halo-4-isobutoxyaniline (Cross-coupling Precursor) Halogen->RingSub SEAr (Regioselective)

Figure 1: Strategic reaction pathways for 4-isobutoxyaniline. The nucleophilic nitrogen is the primary reaction site for carbonyls and isocyanates, while the activated ring directs substitution to the 2-position.

Detailed Experimental Protocols

Protocol A: N-Acylation (Amide Synthesis)

Application: Synthesis of amide-linked drug intermediates or protecting the amine before ring modifications. Rationale: The high nucleophilicity of the amine allows for rapid reaction with acyl chlorides. A weak base is required to scavenge the HCl byproduct to prevent protonation of the unreacted amine, which would deactivate it.

Reagents:

  • 4-Isobutoxyaniline (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 4-isobutoxyaniline and DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     via syringe. Cool the mixture to 0 °C using an ice bath. Note: Cooling controls the exotherm typical of electron-rich anilines.
    
  • Electrophile Addition: Add the acyl chloride dropwise over 10–15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove excess pyridine/amine), then brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.
    

Validation Check: The disappearance of the broad N-H stretch (


) and appearance of a sharp Carbonyl stretch (

) in IR confirms the product.
Protocol B: Urea Synthesis (Reaction with Isocyanates)

Application: Common motif in kinase inhibitors (e.g., VEGFR/EGFR inhibitors). Rationale: Isocyanates are highly reactive electrophiles. No external base is typically required as the product is neutral.

Reagents:

  • 4-Isobutoxyaniline (1.0 equiv)

  • Isocyanate (

    
    ) (1.0–1.1 equiv)
    
  • Solvent: Toluene or THF (anhydrous)

Procedure:

  • Dissolution: Dissolve 4-isobutoxyaniline in Toluene (0.5 M).

  • Addition: Add the isocyanate dropwise at RT.

  • Precipitation: In non-polar solvents like toluene, the urea product often precipitates out as the reaction proceeds. Stir for 4–12 hours.

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold toluene and then hexanes to remove unreacted starting materials.

  • Drying: Vacuum dry at 40 °C.

Troubleshooting: If the product does not precipitate, concentrate the solvent and triturate with diethyl ether.

Protocol C: Regioselective Bromination (EAS)

Application: Creating a handle for Suzuki/Buchwald coupling at the ortho position. Rationale: The amino group is a stronger activator than the alkoxy group. However, the free amine is susceptible to oxidation. Using N-bromosuccinimide (NBS) is milder than elemental bromine (


) and allows for better regiocontrol at the position ortho to the amine (Position 2).

Reagents:

  • 4-Isobutoxyaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0 equiv)

  • Solvent: DMF or Acetonitrile (

    
    )
    

Procedure:

  • Setup: Dissolve 4-isobutoxyaniline in DMF (0.2 M) and cool to -10 °C. Critical: Low temperature prevents poly-halogenation.

  • Addition: Add NBS solution (in DMF) dropwise over 30 minutes. Protect from light.[2][3]

  • Monitoring: Stir at 0 °C for 1 hour. Monitor by LC-MS to check for mono- vs. di-bromination.

  • Workup: Pour into ice water. Extract with EtOAc. Wash extensively with water (to remove DMF) and brine.

  • Purification: Flash chromatography is usually required to separate the minor regioisomers if present.

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionPrecaution
Acute Toxicity Toxic if swallowed or inhaled.Work in a fume hood. Wear N95/P100 respirator if dust is generated.
Blood Hazard Methemoglobinemia : Anilines can oxidize hemoglobin.[3]Avoid skin contact.[2][3][4][5] If cyanosis (blue skin) occurs, seek immediate medical attention.[3]
Irritant Causes skin and severe eye irritation.[2][3][4][5]Wear nitrile gloves and safety goggles.
Storage Air and light sensitive.Store under Nitrogen at 2–8 °C. Dark container.

Disposal: All aniline waste must be segregated and disposed of as hazardous organic waste. Do not pour down the drain.

References

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 79679, 4-Butoxyaniline (Analogous structure). [Link]

  • EAS Mechanism: Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

  • Medicinal Chemistry Context: Li, C.Q., et al. Recent Advances in the Synthetic Biology of Natural Drugs. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-isobutoxyaniline synthesis

Executive Summary The synthesis of 4-isobutoxyaniline (also known as p-isobutoxyaniline) is a critical intermediate step in the production of liquid crystals and pharmaceutical agents (e.g., Pramoxine derivatives). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-isobutoxyaniline (also known as p-isobutoxyaniline) is a critical intermediate step in the production of liquid crystals and pharmaceutical agents (e.g., Pramoxine derivatives). While the pathway appears straightforward—O-alkylation followed by nitro-reduction—the specific steric profile of the isobutyl group introduces unique challenges often overlooked in standard protocols.

This guide addresses the two primary failure modes:

  • Competition between Substitution (

    
    ) and Elimination (
    
    
    
    )
    during the alkylation step due to
    
    
    -branching on the isobutyl halide.
  • Oxidative instability of the electron-rich aniline product during workup.

Module 1: The Alkylation Step (Ether Formation)

Objective: Synthesize 1-isobutoxy-4-nitrobenzene from 4-nitrophenol.

The Core Challenge: Steric Hindrance

Unlike methyl or ethyl halides, isobutyl bromide possesses a


-methyl branch. This structural feature significantly retards the 

reaction rate, making the system susceptible to

elimination (forming isobutylene gas) if the temperature is too high or the base is too strong.
Optimized Protocol
  • Substrates: 4-Nitrophenol (1.0 eq), Isobutyl Bromide (1.2 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq). Avoid NaOH or NaH to minimize side reactions.
    
  • Catalyst: Potassium Iodide (KI, 0.1 eq) — Crucial for Finkelstein exchange in situ.

  • Solvent: DMF (Dimethylformamide) or NMP.

  • Conditions: 80–90°C, 4–6 hours under

    
     atmosphere.
    
Troubleshooting & FAQs

Q: My yield is stuck at 50%, and I see unreacted nitrophenol. Should I increase the temperature? A: Do not exceed 100°C. Higher temperatures favor the formation of isobutylene (gas) via elimination. Instead, add 0.1 equivalents of Potassium Iodide (KI) .

  • Mechanism:[1][2][3][4][5][6][7] KI reacts with isobutyl bromide to form isobutyl iodide in situ. The iodide is a better leaving group, accelerating the

    
     reaction without requiring higher thermal energy that triggers elimination [1].
    

Q: Can I use Acetone as a solvent to make workup easier? A: Acetone reflux (~56°C) is often too low to drive the reaction of the hindered isobutyl group efficiently. If you must avoid DMF, use Acetonitrile (


)  (reflux ~82°C) or MEK (Methyl Ethyl Ketone) .

Q: I see a significant amount of C-alkylated side product. Why? A: This occurs when using "hard" bases like Sodium Hydride (NaH) or Sodium Hydroxide (NaOH) in polar protic solvents. Phenoxide is an ambident nucleophile. To ensure O-alkylation (ether formation), stick to the milder base


  in an aprotic solvent like DMF [2].

Module 2: The Reduction Step (Nitro to Amine)

Objective: Reduce 1-isobutoxy-4-nitrobenzene to 4-isobutoxyaniline.

Optimized Protocol (Catalytic Hydrogenation)
  • Catalyst: 10% Pd/C (5 wt% loading relative to substrate).

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi).
    
  • Solvent: Methanol or Ethanol.

  • Conditions: Room Temperature (RT), 2–4 hours.

Troubleshooting & FAQs

Q: The reaction has stalled. TLC shows starting material remaining after 6 hours. A: This is often due to catalyst poisoning.

  • Check your Ether: Did you wash the intermediate 1-isobutoxy-4-nitrobenzene thoroughly? Traces of sulfur (from DMF decomposition) or halides (iodide from the KI catalyst) can poison the Palladium.

  • Solution: Filter the catalyst, wash the crude mixture with aqueous sodium thiosulfate (to remove iodine), and restart with fresh Pd/C. Alternatively, switch to Fe/HCl (Béchamp reduction) which is robust against impurities [3].

Q: My product turned red/brown during rotary evaporation. Is it ruined? A: The product is oxidizing. Electron-rich anilines (like alkoxy-anilines) are prone to air oxidation, forming quinoid-like impurities (red/brown color).

  • Immediate Fix: Limit air exposure. Flush the rotavap with Argon before venting.

  • Storage: Convert the free base to the Hydrochloride Salt immediately by treating the ethereal solution with HCl/Dioxane. The salt is shelf-stable [4].

Visualizing the Workflow

Figure 1: Synthesis & Troubleshooting Logic

G Start 4-Nitrophenol Step1 Alkylation (Isobutyl Bromide, K2CO3, DMF) Start->Step1 Check1 Check: Low Yield? Step1->Check1 Action1 Add KI (Finkelstein) Control Temp < 90°C Check1->Action1 Yes (Steric hindrance) Intermed Intermediate: 1-Isobutoxy-4-nitrobenzene Check1->Intermed No (Success) Action1->Step1 Step2 Reduction (H2, Pd/C, MeOH) Intermed->Step2 Check2 Check: Color Change? Step2->Check2 Action2 Oxidation Detected. Convert to HCl Salt. Check2->Action2 Red/Brown Oil Final Target: 4-Isobutoxyaniline Check2->Final Clear/Yellow Oil Action2->Final Stabilized

Caption: Operational workflow for 4-isobutoxyaniline synthesis, highlighting critical decision points for steric management and stability control.

Summary Data: Base & Solvent Selection

Use this table to select conditions based on your available equipment and reagents.

BaseSolventTemp (°C)Yield PotentialRisk FactorNotes

DMF 80-90 High (85-95%) Low Recommended. Best balance of solubility and basicity.

Acetone56 (Reflux)Low (<60%)LowToo cool for isobutyl steric barrier. Reaction is very slow.

THF0 -> RTMed (60-75%)HighRisk of C-alkylation and E2 elimination. Requires strict anhydrous conditions.


/EtOH
80Med (50-70%)Med"Hard" base promotes side reactions. Difficult to dry product completely.

References

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroaniline and Reduction Methods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 4-Isobutoxyaniline Synthesis &amp; Troubleshooting

Current Status: Operational Ticket ID: #ISO-ANI-442 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Overview Welcome to the technical support portal. Low yields in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #ISO-ANI-442 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Overview

Welcome to the technical support portal. Low yields in the synthesis of 4-isobutoxyaniline (CAS: 30273-16-6) are typically caused by three specific failure modes:

  • Competitive N-Alkylation: When synthesizing via p-aminophenol, the amine competes with the phenol for the alkyl group.

  • Steric Hindrance (The "Beta-Branch" Effect): The isobutyl group possesses significant

    
    -branching, which retards 
    
    
    
    reaction rates, allowing side reactions (elimination to isobutylene) to dominate.
  • Oxidative Degradation: The electron-donating isobutoxy group makes the aniline highly susceptible to air oxidation during workup, leading to "tar" formation.

Please identify your current synthetic route using the workflow below to access the relevant troubleshooting module.

Diagnostic Workflow (Process Map)

G Start Start: Identify Precursor Q1 Starting Material? Start->Q1 RouteA 4-Chloronitrobenzene (or Fluoro-) Q1->RouteA Nitro Route RouteB 4-Aminophenol Q1->RouteB Phenol Route StepA1 Step 1: SNAr Reaction (Ether Formation) RouteA->StepA1 StepB1 Direct Alkylation RouteB->StepB1 StepA2 Step 2: Nitro Reduction StepA1->StepA2 Yield > 80% IssueA1 Issue: Low Conversion Cause: Weak Nucleophile StepA1->IssueA1 Yield < 60% IssueA2 Issue: Azo/Azoxy impurities Cause: Incomplete Reduction StepA2->IssueA2 Colored Impurities IssueB1 Issue: N-Alkylated byproduct Cause: Ambident Nucleophile StepB1->IssueB1 Mixed Products

Figure 1: Diagnostic decision tree for identifying the source of yield loss based on starting materials.

Module A: The Nitro Route (SNAr & Reduction)

Applicable if: You are reacting 4-chloronitrobenzene or 4-fluoronitrobenzene with isobutanol/base.

Issue 1: Incomplete Etherification (SNAr Failure)

Symptom: Recovered starting material or low conversion rates. Root Cause: The isobutoxide anion is bulky. In standard solvents (THF, Toluene), it aggregates, reducing nucleophilicity. Furthermore, 4-chloronitrobenzene is deactivated compared to the fluoro-analog.

Troubleshooting Protocol:

  • Switch Substrate: If cost permits, switch to 4-fluoronitrobenzene . The fluoride leaving group accelerates SNAr by orders of magnitude due to the high electronegativity of fluorine stabilizing the Meisenheimer complex [1].

  • Solvent/Base System: Use a Polar Aprotic Solvent (DMSO or DMF) to solvate the cation and "naked" the alkoxide anion.

  • Temperature: The reaction requires heat (

    
     for Fluoro, 
    
    
    
    for Chloro).
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Substrate 4-Chloronitrobenzene4-Fluoronitrobenzene
Solvent THF / TolueneDMSO or NMP
Base NaOH (aq)t-BuOK or NaH (anhydrous)
Temp Reflux (

)

Issue 2: Reduction Stalling or Azo Formation

Symptom: Product is deeply colored (orange/red) instead of pale yellow/colorless. NMR shows aromatic peaks shifted downfield. Root Cause: Partial reduction leads to hydroxylamine intermediates, which condense to form azo/azoxy dimers.

Corrective Action (Catalytic Hydrogenation):

  • Catalyst: Use 5% Pt/C (sulfided) if halogens are present to prevent dehalogenation, or standard 10% Pd/C otherwise.

  • Additive: Add 0.1% Vanadium pentoxide (

    
    )  or run in acidic methanol to prevent coupling of intermediates [2].
    

Module B: The Phenol Route (Direct Alkylation)

Applicable if: You are alkylating 4-aminophenol with isobutyl bromide/iodide.

Issue: The N-Alkylation Trap

Symptom: Yield is split between the desired ether (O-alkyl) and the secondary amine (N-alkyl). Root Cause: 4-Aminophenol is an ambident nucleophile. Under basic conditions, the phenoxide is formed, but the amine remains nucleophilic. Simple alkylation with isobutyl bromide often favors N-alkylation or mixtures because the "hard" phenoxide reacts sluggishly with the sterically hindered isobutyl halide [3].

The Solution: Schiff Base Protection (The "Gold Standard") Do not attempt direct alkylation. Use the Benzaldehyde Protection Method . This temporarily masks the amine as an imine, forcing alkylation to occur only on the oxygen.

Step-by-Step Protocol:

  • Protection:

    • Reflux 4-aminophenol (1.0 eq) with benzaldehyde (1.05 eq) in Ethanol.

    • Result: Quantitative precipitation of N-benzylidene-4-aminophenol. Filter and dry.

  • Alkylation:

    • Dissolve the imine in DMF .

    • Add

      
        (2.0 eq) and Isobutyl Bromide  (1.2 eq).
      
    • Heat to

      
       for 12-18 hours.
      
    • Note: The steric bulk of the isobutyl group requires higher heat than a methyl/ethyl group.

  • Hydrolysis (Deprotection):

    • Add dilute HCl (2M) to the reaction mixture and heat gently (

      
      ) for 1 hour.
      
    • The benzaldehyde is cleaved (recoverable by steam distillation or extraction), leaving pure 4-isobutoxyaniline hydrochloride.

Module C: Stability & Storage (The "Black Tar" Effect)

Symptom: The product is isolated as a clear oil but turns black within 24 hours. Root Cause: 4-Isobutoxyaniline is an electron-rich aromatic amine. The isobutoxy group pushes electron density into the ring (


 effect), lowering the oxidation potential. Exposure to air creates radical cations that polymerize into "aniline black" type dyes [4].

Stabilization Protocol: Never store the free base. Convert it immediately to the Hydrochloride Salt .

  • Dissolve crude free base in dry Diethyl Ether or MTBE.

  • Cool to

    
    .[1]
    
  • Add 4M HCl in Dioxane dropwise.

  • Filter the white precipitate (4-isobutoxyaniline

    
     HCl).
    
  • Storage: Store the salt in a desiccator. It is stable for years.

Stability Workflow

Stability Crude Crude Free Base (Clear Oil) Air Air Exposure (>2 hours) Crude->Air No Protection Salt Acid Treatment (HCl/Ether) Crude->Salt Immediate Degrade Oxidation Products (Black Tar) Air->Degrade Stable Stable HCl Salt (White Solid) Salt->Stable

Figure 2: Critical path for product stabilization.

Frequently Asked Questions (FAQ)

Q: Why does my reaction mixture smell like olefins (gasoline-like)? A: You are experiencing E2 Elimination . The isobutyl bromide is reacting with your base to form isobutylene gas instead of substituting.

  • Fix: Switch to a "softer" base like

    
      or reduce the basicity. If using the SNAr route, ensure the reaction is anhydrous to prevent hydroxide formation.
    

Q: Can I use isobutyl tosylate/mesylate instead of the bromide? A: Yes, and it is recommended. Sulfonate esters are better leaving groups and often react faster than bromides, which helps overcome the steric hindrance of the isobutyl beta-branching.

Q: The product streaks on TLC. How do I purify it? A: Free amines streak on silica due to interaction with acidic silanols.

  • Fix: Add 1% Triethylamine to your eluent (e.g., Hexanes/EtOAc + 1%

    
    ). Alternatively, purify as the HCl salt via recrystallization from Ethanol/Ether.
    

References

  • ChemicalBook. (n.d.). Synthesis of 4-fluoronitrobenzene. Retrieved from

  • PrepChem. (n.d.). Synthesis of 4-fluoronitrobenzene. Retrieved from

  • Wang, R., & Xu, J. (2010).[2][3] Selective alkylation of aminophenols. ARKIVOC. Retrieved from

  • National Institutes of Health. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation. Retrieved from

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before proceeding.

Sources

Troubleshooting

Technical Support Center: 4-Isobutoxyaniline Hydrochloride

Welcome to the technical support guide for 4-Isobutoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Isobutoxyaniline hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experimental work involving this compound. Our goal is to move beyond simple protocols and explain the chemical principles governing the stability and degradation of this molecule, empowering you to design robust experiments and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability

This section addresses the most common initial observations and questions that arise when working with 4-Isobutoxyaniline hydrochloride.

FAQ 1: My solution of 4-Isobutoxyaniline hydrochloride is turning yellow/brown upon standing. What is happening?

Answer: This is a classic sign of oxidative degradation. The aniline functional group in the molecule is electron-rich, making it highly susceptible to oxidation.[1] Atmospheric oxygen, trace metal ions, or peroxide impurities in solvents can initiate a cascade of reactions.

  • The Chemistry: The initial oxidation often forms a reactive radical cation, which can then dimerize or react further to form colored quinone-imine structures and other complex polymeric materials. This process is often accelerated by exposure to light (phot-oxidation) or elevated temperatures. Many drug substances undergo this type of auto-oxidation under normal storage conditions if not handled properly.[2]

  • Immediate Action: Protect your solutions from light by using amber vials or wrapping them in aluminum foil.[3] Consider de-gassing your solvents or purging the headspace of your container with an inert gas like nitrogen or argon to minimize contact with oxygen.

FAQ 2: What are the primary chemical liabilities and expected degradation pathways for this molecule?

Answer: 4-Isobutoxyaniline hydrochloride has two primary points of chemical instability inherent in its structure: the aromatic amine and the ether linkage. Therefore, the main degradation pathways are oxidation, hydrolysis, and photolysis.[4]

  • Oxidative Degradation: As discussed above, this is often the most significant pathway, leading to colored impurities. Forced degradation studies typically use hydrogen peroxide (H₂O₂), but other agents like AIBN can also be used to simulate radical-initiated oxidation.[2]

  • Hydrolytic Degradation: The isobutoxy ether linkage can be susceptible to cleavage under harsh acidic or basic conditions, a process known as hydrolysis.[5][6]

    • Acid Hydrolysis: Under strong acidic conditions (e.g., refluxing in 0.1 M - 1 M HCl), the ether bond may be cleaved to yield 4-aminophenol and isobutyl alcohol.[7]

    • Base Hydrolysis: Strong basic conditions (e.g., 0.1 M - 1 M NaOH) can also promote hydrolysis, although the specific mechanism and rate may differ.[7]

  • Photolytic Degradation: Aromatic amines are often photosensitive. Exposure to UV or high-intensity visible light can provide the energy to initiate radical reactions, leading to oxidation or the formation of other complex photoproducts.[2][8] ICH guidelines recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt hours/m² to assess photostability.[2]

FAQ 3: What are the ideal storage conditions for 4-Isobutoxyaniline hydrochloride as a solid and in solution?

Answer: Proper storage is critical to prevent premature degradation and ensure the integrity of your starting material.

  • Solid Form: Store the solid hydrochloride salt in a tightly sealed container in a cool, dark, and dry place. A desiccator can help manage humidity. The recommended storage temperature is typically controlled room temperature, 20°C to 25°C (68°F to 77°F).[9]

  • In Solution: Solutions are significantly more prone to degradation.

    • Solvent Choice: Use high-purity (e.g., HPLC-grade) solvents to minimize contaminants like peroxides or metal ions that can catalyze degradation.

    • Protection: Always store solutions protected from light in a refrigerator (2-8°C) to slow down reaction kinetics.

    • Atmosphere: For long-term storage or for highly sensitive applications, purging the solution and vial headspace with an inert gas is highly recommended.

    • pH: Unless required for an experiment, avoid highly acidic or basic conditions in your stock solutions.

FAQ 4: I'm seeing new, unexpected peaks in my HPLC analysis. How do I begin to identify them?

Answer: The appearance of new peaks is a clear indicator of degradation or impurity formation. A systematic approach is key.

  • Confirm It's a Degradant: First, ensure the peak is not an artifact from your solvent, buffer, or sample matrix by injecting a blank.

  • Utilize a Diode Array Detector (DAD/PDA): A DAD provides UV-Vis spectra for each peak. Compare the spectrum of the new peak to the parent compound. A significant shift in the absorption maximum can suggest a structural change to the chromophore (the aromatic ring system).

  • Employ Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[10] Determining the mass-to-charge ratio (m/z) of the unknown peak provides its molecular weight. High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, can provide an accurate mass measurement, allowing you to predict the elemental composition.[11][12]

  • Perform MS/MS Fragmentation: Fragmenting the unknown peak's ion in the mass spectrometer (MS/MS or MS²) and comparing its fragmentation pattern to that of the parent compound can reveal which part of the molecule has changed.[11][12]

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

Problem Potential Cause(s) Recommended Troubleshooting Actions
Poor Mass Balance in Stability Study (Sum of parent + impurities < 95%)1. Formation of non-UV active degradants (e.g., small aliphatic fragments after ring opening). 2. Formation of volatile degradation products (e.g., isobutanol from hydrolysis). 3. Degradants are highly polar or non-polar and are not eluting from the HPLC column. 4. Precipitation of insoluble polymeric degradants.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV to check for non-chromophoric species. 2. Analyze the sample headspace using Gas Chromatography (GC-MS) to identify potential volatile products. 3. Modify your HPLC gradient to include a very strong wash step (e.g., 100% Acetonitrile or Isopropanol) and a very weak initial condition (e.g., 100% aqueous) to ensure all components elute. 4. Visually inspect stressed samples for any cloudiness or precipitate. If observed, dissolve the sample in a stronger solvent (e.g., DMSO) for analysis.
Inconsistent Degradation Profile Between Experiments 1. Variability in trace contaminants in solvents (e.g., peroxides in THF, metals in buffers). 2. Inconsistent light exposure or temperature control. 3. Different levels of dissolved oxygen in the solvent. 4. pH of the solution shifting over time.1. Use fresh, high-purity solvents from the same lot for an entire study. Be aware that some excipients can contain peroxide impurities.[1] 2. Use a calibrated photostability chamber and oven. Ensure samples are placed in the same location for each run to guarantee consistent energy exposure.[8] 3. Standardize your solution preparation method. Either always prepare solutions in ambient conditions or consistently de-gas solvents before use. 4. Measure and record the pH of solutions before and after stress testing to check for significant changes.
Rapid Degradation in a New Formulation 1. Excipient incompatibility. The new excipient may be catalyzing degradation. 2. The pH of the final formulation is in a range where the drug is unstable. 3. The manufacturing process (e.g., heating, high shear mixing) is introducing stress.1. Conduct a binary excipient compatibility study. Mix the drug substance with each individual excipient (e.g., 1:1 ratio), add a small amount of water to create a slurry, and store at accelerated conditions (e.g., 40°C/75% RH). Analyze for degradation over time. 2. Perform a pH-rate profile study to identify the pH range of maximum stability for your drug substance. 3. Analyze samples taken from different stages of the manufacturing process to pinpoint where degradation occurs.

Section 3: Key Experimental Protocols

Protocol 1: Standardized Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[4] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can adequately resolve the degradants from the parent compound.[13]

Step 1: Preparation

  • Prepare a stock solution of 4-Isobutoxyaniline hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each condition, prepare two sets of samples: one with the drug substance and one blank containing only the stressor and solvent.

Step 2: Application of Stress Conditions The following conditions are a starting point and should be adjusted based on the observed stability of the molecule.[7]

Stress ConditionReagent / ParametersTypical Duration & TemperaturePrimary Pathway Probed
Acid Hydrolysis 0.1 M HCl2 hours at 60°CHydrolysis
Base Hydrolysis 0.1 M NaOH30 minutes at 60°CHydrolysis
Oxidation 3% H₂O₂24 hours at Room TemperatureOxidation
Thermal Dry Heat (Solid & Solution)48 hours at 80°CThermolysis
Photolytic ICH-compliant Photostability ChamberExpose to 1.2 million lux-hours (visible) and 200 watt-hours/m² (UV)Photolysis

Step 3: Sample Analysis

  • After exposure, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples with an equivalent amount of base/acid to prevent further degradation and protect the HPLC column.

  • Dilute all samples to a suitable concentration for analysis (e.g., 0.1 mg/mL).

  • Analyze by a stability-indicating HPLC-UV/DAD method.

Step 4: Data Interpretation (Self-Validation)

  • Specificity: Check the chromatograms to ensure that the degradation product peaks are well-resolved from the parent peak.

  • Peak Purity: Use the DAD to assess the peak purity of the parent compound in the stressed samples. A pure peak indicates the method can separate all co-eluting impurities.

  • Mass Balance: Calculate the mass balance to account for all of the starting material.

Protocol 2: Workflow for Degradant Identification using LC-MS
  • Develop an MS-Compatible HPLC Method: Replace non-volatile buffers (e.g., phosphate) with volatile ones (e.g., ammonium formate, ammonium acetate, or formic acid).

  • Acquire Full Scan Data: Inject the most degraded sample (ideally with 10-20% degradation) and acquire data in full scan mode to get the molecular weights of all eluting peaks.

  • Perform Targeted MS/MS: Re-inject the sample. This time, use a data-dependent acquisition or a targeted list to acquire MS/MS fragmentation spectra for the parent ion and the ions of the suspected degradation products.

  • Analyze Fragmentation: Compare the fragmentation pattern of the degradants to the parent.

    • Loss of a fragment suggests a modification on that part of the molecule.

    • A common fragment between the parent and degradant suggests that part of the molecule is intact.

    • For example, an increase in mass by 16 Da (+16) often indicates the formation of an N-oxide or a hydroxylation.[11]

Section 4: Visualized Pathways and Workflows

Diagram 1: Potential Degradation Pathways

DegradationPathways A 4-Isobutoxyaniline B Quinone-imines (Colored Products) A->B Oxidation (Air, H₂O₂) C 4-Aminophenol + Isobutanol A->C Hydrolysis (Acid/Base) D N-Oxide A->D Mild Oxidation E Polymeric Species B->E

Caption: Major degradation routes for 4-Isobutoxyaniline.

Diagram 2: Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Apply Stress Conditions (in parallel) cluster_data Data Analysis & Interpretation start Prepare Stock Solution (1 mg/mL) acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid photo Photolytic (ICH Light) start->photo thermal Thermal (80°C) start->thermal neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxid->neutralize photo->neutralize thermal->neutralize analyze Analyze via Stability-Indicating HPLC-DAD/MS Method neutralize->analyze resolve Assess Peak Resolution & Purity analyze->resolve mass_bal Calculate Mass Balance analyze->mass_bal identify Identify Degradants (MS/MS) analyze->identify report Report Findings resolve->report mass_bal->report identify->report

Caption: Workflow for conducting a forced degradation study.

References

  • Unknown. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • Sharma, M., & Kaskhedikar, N. (2019). Development of forced degradation and stability indicating studies of drugs—A review. GSC Biological and Pharmaceutical Sciences, 9(2), 063–072. [Link]

  • Unknown. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Prajapati, Y. et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Unknown. (n.d.). Degradation pathway of drug. ResearchGate. [Link]

  • Alsante, K. M., & Hatajik, T. D. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Peles, A. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. [Link]

  • Unknown. (2011). An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques: Application to study of the degradation products of danofloxacin under stressed conditions. ResearchGate. [Link]

  • Mura, P. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PMC. [Link]

  • Habibi, D. et al. (2006). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Ghaibi, S. et al. (2023). Extended Stability of Isoproterenol Hydrochloride Injection in Polyvinyl Chloride Bags Stored in Amber Ultraviolet Light Blocking Bags. PubMed. [Link]

  • Pfizer Medical - US. (n.d.). INLYTA® (axitinib) How Supplied/Storage and Handling. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation of 4-Isobutoxyaniline

Topic: Stability & Handling of Electron-Rich Anilines Target Molecule: 4-Isobutoxyaniline (CAS: 5198-04-9) Audience: Synthetic Chemists, Process Development Scientists Introduction: The Mechanic of Instability Q: Why doe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Electron-Rich Anilines Target Molecule: 4-Isobutoxyaniline (CAS: 5198-04-9) Audience: Synthetic Chemists, Process Development Scientists

Introduction: The Mechanic of Instability

Q: Why does 4-isobutoxyaniline oxidize so much faster than standard aniline?

A: The sensitivity arises from the isobutoxy group at the para-position. In standard aniline, the nitrogen lone pair donates electron density into the ring (+R effect). In 4-isobutoxyaniline, the oxygen atom of the isobutoxy group also donates electron density. This "push-push" electronic effect significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule an aggressive nucleophile and highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.

The Result: The formation of radical cations that rapidly dimerize into azo-compounds, phenazines, and complex polymeric "tars" (aniline black).

Module 1: Critical Storage Protocols (Pre-Reaction)

Q: My 4-isobutoxyaniline arrived as a dark oil. Is it usable?

A: Visual Diagnostics:

  • Colorless to Pale Yellow: High purity (>98%). Safe to use.

  • Orange/Red: Mild oxidation (<2% impurities). Purify for sensitive catalysis.

  • Dark Brown/Black: Significant oxidation/polymerization. Requires Distillation or Chromatography. [1]

Q: How do I store this compound to prevent degradation?

A: The only "self-validating" long-term storage method is converting the free base into its Hydrochloride Salt (4-Isobutoxyaniline HCl) . The protonation of the amine removes the lone pair from conjugation, shutting down the oxidation pathway.

Protocol: Conversion to Stable HCl Salt

This process is self-validating: The transition from an oil to a crystalline solid confirms stabilization.

  • Dissolution: Dissolve the crude 4-isobutoxyaniline oil in 5 volumes of anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Filtration: If the solution is dark, filter through a pad of Celite to remove polymeric tars.

  • Acidification: Slowly add 4M HCl in Dioxane (or bubble dry HCl gas) at 0°C with vigorous stirring.

  • Observation: A white to off-white precipitate will form immediately.

  • Isolation: Filter the solid under Nitrogen. Wash with cold ether.

  • Storage: Store the dried salt in an amber vial at 4°C. It is stable for months/years in this form.

Module 2: Reaction Environment (The Workflow)

Q: I need to use the free base in a reaction. How do I handle it without it turning black instantly?

A: You must eliminate dissolved oxygen before the reagent enters the vessel. Sparging with nitrogen is often insufficient for electron-rich anilines.

Technique: The Freeze-Pump-Thaw Cycle

Use this for strictly anaerobic coupling reactions (e.g., Buchwald-Hartwig).

  • Place the solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Apply high vacuum (10-15 min) to remove headspace gas.

  • Thaw: Close the vacuum valve, remove from coolant, and let thaw (bubbles will emerge).

  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with Argon/Nitrogen.

Q: Can I use antioxidants?

A: Yes, but caution is required to avoid side reactions.

  • Ascorbic Acid (0.1 - 1 mol%): Effective in aqueous/biphasic workups.

  • BHT (Butylated hydroxytoluene): Can be used in organic solvents if it does not interfere with downstream catalysis.

Module 3: Troubleshooting & Recovery

Q: My reaction mixture turned black. Did the reaction fail?

A: Not necessarily. Anilines form "aniline black" dyes at very low concentrations (ppm levels). A black solution can still contain >90% product.

  • Action: Perform a Thin Layer Chromatography (TLC).

  • Visualization: If the baseline is dark but the product spot is distinct and UV-active, the reaction is likely successful.

Q: How do I purify the oxidized material?

A:

  • For Free Base: Vacuum distillation is the gold standard.

    • Note: Use a short-path distillation head to minimize heat exposure.

  • For HCl Salt: Recrystallization.[2]

    • Solvent System: Hot Isopropanol (IPA) -> Cool slowly to 4°C.

Troubleshooting Logic Tree

Troubleshooting Start Issue: 4-Isobutoxyaniline Discoloration CheckState Check Physical State Start->CheckState SolidSalt Solid (HCl Salt) CheckState->SolidSalt LiquidBase Liquid (Free Base) CheckState->LiquidBase SaltColor Color Check SolidSalt->SaltColor BaseColor Color Check LiquidBase->BaseColor White White/Off-White (Stable) SaltColor->White BrownSalt Brown/Tan (Surface Oxidation) SaltColor->BrownSalt Yellow Pale Yellow (Use Immediately) BaseColor->Yellow Dark Dark Brown/Black (Polymerized) BaseColor->Dark Action1 Recrystallize from Isopropanol BrownSalt->Action1 Action2 Vacuum Distillation (Short Path) Dark->Action2

Caption: Decision matrix for assessing and remediating oxidation in 4-isobutoxyaniline.

Module 4: The Oxidation Pathway (Visualized)

Understanding the enemy is key to defeating it. The diagram below illustrates how the electron-rich nature of the molecule leads to degradation.

OxidationPathway Aniline 4-Isobutoxyaniline (Electron Rich) Radical Radical Cation (Reactive Intermediate) Aniline->Radical -e⁻ (Oxidation) Dimer Hydrazobenzene / Azobenzene Radical->Dimer Coupling Polymer Polymeric Tars (Dark Color) Dimer->Polymer Polymerization Oxygen O2 (Air) Oxygen->Radical Initiator

Caption: Mechanistic pathway showing the progression from monomer to oxidized polymer.

Summary of Stability Data

ConditionFormStability EstimateRecommendation
Air / Room Temp Free Base (Oil)< 24 HoursAvoid. Use immediately.
Inert / 4°C Free Base (Oil)1 - 2 WeeksStandard storage for active use.
Air / Room Temp HCl Salt (Solid)MonthsGood for short-term bench storage.
Inert / 4°C HCl Salt (Solid)> 1 YearGold Standard for long-term archiving.

References

  • Witten, B., & Reid, E. E. (1947). p-Aminotetraphenylmethane.[3] Organic Syntheses, 27, 5. (Demonstrates aniline hydrochloride salt stability). Retrieved from [Link]

  • Shugrue, C. R., et al. (2025).[4][5] Electron-rich anilines as cleavable linkers for peptides. Bioorganic Chemistry. (Discusses oxidative sensitivity of electron-rich anilines). Retrieved from [Link]

Sources

Troubleshooting

Common challenges in scaling up 4-isobutoxyaniline synthesis

Welcome to the Technical Support Center for the synthesis of 4-isobutoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-isobutoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this important synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Overview of 4-Isobutoxyaniline Synthesis

The synthesis of 4-isobutoxyaniline is most commonly achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1] The core of this reaction involves the O-alkylation of 4-aminophenol with an isobutyl halide (e.g., isobutyl bromide). The primary challenge in this synthesis is the chemoselectivity between the hydroxyl (-OH) and amino (-NH₂) groups of the 4-aminophenol starting material, both of which are nucleophilic. Direct alkylation often leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, complicating purification and reducing the yield of the desired product.[2]

To address this, two primary strategies are employed: a protection/deprotection sequence for the amino group, or the use of phase-transfer catalysis (PTC) to enhance the selectivity of O-alkylation. This guide will delve into both approaches, providing detailed protocols and troubleshooting advice.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during the synthesis of 4-isobutoxyaniline in a question-and-answer format.

Issue 1: Low Yield and Mixture of Products (O- and N-Alkylation)

Question: My reaction is producing a mixture of 4-isobutoxyaniline, N-isobutyl-4-aminophenol, and N,O-diisobutyl-4-aminophenol, resulting in a low yield of the desired product. How can I improve the selectivity for O-alkylation?

Answer: This is the most common challenge in this synthesis. The amino group of 4-aminophenol can compete with the hydroxyl group as a nucleophile. To favor O-alkylation, you can either protect the amino group before the alkylation step or use phase-transfer catalysis to enhance the reactivity of the phenoxide ion.

Strategy A: Amine Protection and Deprotection

A reliable method for selective O-alkylation involves the temporary protection of the amino group. A practical approach is the formation of a Schiff base (imine) with benzaldehyde, which can be easily hydrolyzed after the etherification is complete.[2][3]

Experimental Protocol: Selective O-Isobutylation via Amine Protection [2]

Part 1: Protection of the Amino Group (Formation of N-benzylidene-4-hydroxyaniline)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminophenol (1 equivalent) in methanol.

  • Addition of Benzaldehyde: Add benzaldehyde (1 equivalent) to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours. The formation of the Schiff base can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Remove the methanol under reduced pressure. The resulting solid can be recrystallized from ethanol to yield the purified N-benzylidene-4-hydroxyaniline.

Part 2: O-Alkylation (Williamson Ether Synthesis)

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the N-benzylidene-4-hydroxyaniline (1 equivalent) and a suitable base such as anhydrous potassium carbonate (K₂CO₃, 2 equivalents) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: Slowly add isobutyl bromide (1.1 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude protected product.

Part 3: Deprotection (Hydrolysis of the Imine)

  • Hydrolysis: Dissolve the crude product from Part 2 in a suitable solvent like dichloromethane (DCM) and add an aqueous solution of hydrochloric acid (e.g., 1N HCl).

  • Stirring: Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the imine is fully hydrolyzed. Monitor by TLC.

  • Neutralization and Extraction: Separate the aqueous layer and neutralize it with a base such as sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-isobutoxyaniline. Further purification can be achieved by column chromatography or recrystallization.[4]

Strategy B: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can enhance the rate and selectivity of O-alkylation by facilitating the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.[5] This method often avoids the need for stringent anhydrous conditions and can lead to higher yields of the O-alkylated product.[6]

Experimental Protocol: Selective O-Isobutylation using PTC

  • Reaction Setup: In a round-bottom flask, combine 4-aminophenol (1 equivalent), isobutyl bromide (1.2 equivalents), a suitable base (e.g., solid potassium carbonate or a concentrated aqueous solution of sodium hydroxide), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide (TBAB) or Aliquat 336, 1-5 mol%). A non-polar organic solvent like toluene can be used.

  • Reaction: Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent and base used. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, cool the reaction mixture and add water to dissolve any inorganic salts. Separate the organic layer.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Diagram: Troubleshooting Low Yield in 4-Isobutoxyaniline Synthesis

Troubleshooting_Low_Yield start Low Yield of 4-Isobutoxyaniline check_selectivity Check for N-alkylation byproducts (TLC/HPLC/NMR) start->check_selectivity n_alkylation_present Significant N-alkylation detected check_selectivity->n_alkylation_present Yes no_n_alkylation Minimal or no N-alkylation check_selectivity->no_n_alkylation No implement_protection Protect amino group as Schiff base with benzaldehyde n_alkylation_present->implement_protection Implement Amine Protection Strategy use_ptc Use PTC to enhance O-alkylation selectivity n_alkylation_present->use_ptc OR Utilize Phase-Transfer Catalysis check_reaction_conditions Incomplete reaction? Check base, solvent, temperature, reaction time. no_n_alkylation->check_reaction_conditions Investigate other factors alkylate_and_deprotect Improved O-alkylation selectivity implement_protection->alkylate_and_deprotect Then perform O-alkylation and deprotection use_ptc->alkylate_and_deprotect optimize_conditions Ensure strong enough base (e.g., K2CO3, NaOH). Use polar aprotic solvent (DMF, Acetone). Increase temperature or reaction time. check_reaction_conditions->optimize_conditions Optimize optimize_conditions->alkylate_and_deprotect

Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.

Issue 2: Formation of Elimination Byproduct (Isobutylene)

Question: I am observing the formation of a gaseous byproduct and my yield of 4-isobutoxyaniline is still low, even with attempts to control selectivity. What could be the cause?

Answer: The formation of a gaseous byproduct, likely isobutylene, suggests that an E2 elimination reaction is competing with the desired SN2 substitution.[7] Although isobutyl bromide is a primary alkyl halide, which generally favors SN2, elimination can still occur, especially at higher temperatures and with sterically hindered bases.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over E2. The activation energy for elimination is often higher than for substitution.

  • Choice of Base: While a strong base is needed to deprotonate the phenol, a very sterically hindered base might promote elimination. Using a less hindered base like potassium carbonate is often a good choice.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my 4-isobutoxyaniline from the reaction mixture. What are the best methods for purification?

Answer: The purification strategy will depend on the nature of the impurities.

  • For mixtures of O- and N-alkylated products: Column chromatography on silica gel is often the most effective method for separating these isomers. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, can provide good separation.[8]

  • For removal of unreacted 4-aminophenol: An acidic wash can be employed during the work-up. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1N HCl). The unreacted 4-aminophenol will be protonated and move into the aqueous layer. The desired 4-isobutoxyaniline will remain in the organic layer.

  • For removal of inorganic salts: Simple filtration after the reaction (if a solid base like K₂CO₃ is used) or washing with water during the work-up will remove most inorganic salts.

  • Final Purification: After initial purification, recrystallization from a suitable solvent system or distillation under reduced pressure can be used to obtain highly pure 4-isobutoxyaniline.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amino group necessary in the synthesis of 4-isobutoxyaniline?

A1: The amino group (-NH₂) in 4-aminophenol is nucleophilic and can react with the isobutyl bromide, leading to the formation of N-isobutyl-4-aminophenol and N,O-diisobutyl-4-aminophenol as byproducts. Protecting the amino group, for example, by converting it to an imine (Schiff base), temporarily blocks its reactivity, allowing the selective alkylation of the hydroxyl group.[2][3]

Q2: What are the advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?

A2: PTC offers several advantages:

  • Increased Selectivity: It enhances the concentration of the phenoxide nucleophile in the organic phase, promoting O-alkylation over N-alkylation.

  • Milder Reaction Conditions: PTC can enable the use of less harsh bases and lower reaction temperatures.[5]

  • Improved Yields: By minimizing side reactions, PTC can lead to higher yields of the desired product.[6]

  • Simpler Procedure: It can eliminate the need for a separate protection-deprotection sequence, making the overall process more efficient.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[8][9] You can spot the starting material (4-aminophenol or the protected intermediate), the alkylating agent, and the reaction mixture on a TLC plate. The disappearance of the starting material and the appearance of a new spot corresponding to the product will indicate the progress of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[10]

Q4: What analytical techniques can be used to confirm the structure and purity of the final product?

A4: A combination of spectroscopic techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of 4-isobutoxyaniline. You should see characteristic signals for the aromatic protons, the -OCH₂- group, the -CH- group, and the two -CH₃ groups of the isobutyl moiety, as well as the -NH₂ protons.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring.[11]

  • Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and to identify any impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product and quantifying any impurities.[13]

Diagram: Reaction Mechanism of Selective O-Alkylation of 4-Aminophenol

Reaction_Mechanism cluster_protection Step 1: Protection cluster_alkylation Step 2: O-Alkylation cluster_deprotection Step 3: Deprotection aminophenol 4-Aminophenol schiff_base N-benzylidene- 4-hydroxyaniline aminophenol->schiff_base + Benzaldehyde - H₂O benzaldehyde Benzaldehyde protected_product Protected 4-isobutoxyaniline schiff_base->protected_product + Isobutyl Bromide + Base (K₂CO₃) isobutyl_bromide Isobutyl Bromide final_product 4-Isobutoxyaniline protected_product->final_product + H₃O⁺ - Benzaldehyde

Sources

Optimization

Identifying byproducts in 4-isobutoxyaniline reactions by LC-MS

Executive Summary 4-Isobutoxyaniline (CAS: 30273-10-6) is a critical nucleophilic intermediate often used in the synthesis of analgesics (e.g., Pramocaine) and kinase inhibitors. However, its electron-rich aniline moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isobutoxyaniline (CAS: 30273-10-6) is a critical nucleophilic intermediate often used in the synthesis of analgesics (e.g., Pramocaine) and kinase inhibitors. However, its electron-rich aniline moiety makes it highly susceptible to oxidative degradation, while the isobutoxy tail introduces specific fragmentation pathways in LC-MS.

This guide moves beyond basic operation, addressing the specific "pain points" of analyzing this molecule: distinguishing oxidative artifacts from reaction byproducts, resolving regioisomers, and interpreting isobutoxy-specific mass spectral data.

Module 1: The "Ghost" Peaks (Oxidation & Stability)

Problem: Users frequently report unexpected peaks at


, 

, or

that appear to grow over time in the autosampler. Root Cause: The electron-donating isobutoxy group at the para position activates the aniline ring, making it prone to auto-oxidation in solution, especially in protic solvents like methanol.
Mechanism of Degradation

The oxidation pathway typically proceeds through an N-hydroxylamine intermediate to a nitroso species, which can then dimerize to form azo compounds.

OxidationPathway Aniline 4-Isobutoxyaniline (MW 165.23) Hydroxyl N-Hydroxylamine (+16 Da) Aniline->Hydroxyl Oxidation (+O) Nitroso Nitroso Species (-2H from Hydroxyl) Hydroxyl->Nitroso Oxidation (-2H) Azo Azo Dimer (Azobenzene-type) (MW ~328) Nitroso->Azo Dimerization with Aniline

Figure 1: Oxidative degradation pathway of 4-isobutoxyaniline in solution.

Troubleshooting Protocol: Stabilizing the Sample
  • Solvent Swap: Avoid pure methanol. Use Acetonitrile (ACN) as the diluent, as it is less prone to promoting radical oxidation mechanisms than alcohols.

  • Add an Antioxidant: Spike the sample diluent with 0.1% Ascorbic Acid or Sodium Metabisulfite . This acts as a sacrificial reductant.

  • Amber Glass: Store all standards in amber vials to prevent photo-oxidation.

  • Autosampler Temp: Set to 4°C . At room temperature, the azo-dimer (m/z ~329) can form within 4 hours.

Module 2: Mass Spectrometry Interpretation

Problem: Difficulty distinguishing the parent ion from fragments or adducts due to the labile ether chain. Expert Insight: The isobutoxy group undergoes a characteristic "McLafferty-like" rearrangement or direct heterolytic cleavage, resulting in the neutral loss of isobutene (


, 56 Da).
Diagnostic Ion Table
SpeciesFormulaTheoretical m/z ([M+H]+)Key Characteristic
4-Isobutoxyaniline

166.12 Parent Ion.[1] High intensity in ESI(+).
Primary Fragment

110.06 Loss of Isobutene (-56 Da). Diagnostic for isobutoxy group.
N-Oxide Impurity

182.12 Oxidation artifact (+16 Da).
Nitroso Impurity

180.10 Oxidation artifact (+14 Da from parent).
Azo Dimer

327.20

usually ~327-329 depending on protonation state.
Sodium Adduct

188.10 Common in glass vials. Do not confuse with impurities.
Adduct Confusion Guide
  • Issue: A peak at m/z 207 .

  • Explanation: This is often the Acetonitrile adduct

    
    .
    
    • 
      .
      
  • Validation: Increase the declustering potential (DP) or cone voltage. If the peak at 207 disappears and 166 increases, it is a source-adduct, not an impurity.

Module 3: Chromatographic Separation of Regioisomers

Problem: In the synthesis from 4-fluoronitrobenzene, users may encounter a "shoulder" peak that has the exact same mass (isobaric) as the product. Root Cause: This is likely 2-isobutoxyaniline (ortho-isomer), formed if the starting material contained 2-fluoronitrobenzene impurities. Standard C18 columns often fail to separate these positional isomers.

Recommended Workflow: Column Screening
  • Standard C18 (e.g., Agilent Zorbax Eclipse Plus):

    • Result: Poor resolution.[2] Ortho/Para often co-elute.

  • Pentafluorophenyl (PFP) Column (e.g., Phenomenex Kinetex PFP):

    • Mechanism:[3] The PFP phase interacts via

      
       stacking and dipole-dipole interactions. The ortho isomer has a different dipole moment due to the proximity of the amine and alkoxy groups (hydrogen bonding effect), leading to significantly different retention times.
      
    • Protocol:

      • Mobile Phase A: Water + 0.1% Formic Acid.[4]

      • Mobile Phase B: Methanol (MeOH provides better

        
        -selectivity than ACN on PFP columns).
        
      • Gradient: 5% to 95% B over 10 mins.

Module 4: Synthesis-Specific Troubleshooting (The SNAr Route)

If you are monitoring the synthesis of 4-isobutoxyaniline from 1-fluoro-4-nitrobenzene and isobutanol , use this logic tree to identify reaction stalls.

TroubleshootingTree Start Reaction Monitoring (LC-MS) CheckMass Dominant Mass? Start->CheckMass Mass142 m/z 142 (Start Material) CheckMass->Mass142 1-Fluoro-4-nitrobenzene Mass196 m/z 196 (Intermediate) CheckMass->Mass196 4-Isobutoxynitrobenzene Mass166 m/z 166 (Product) CheckMass->Mass166 4-Isobutoxyaniline Action1 Reaction Stalled. Check Base (KOH/NaH) strength. Mass142->Action1 Action2 Reduction Incomplete. Check H2 pressure or Pd/C catalyst. Mass196->Action2 Action3 Success. Check for dimers (m/z 327). Mass166->Action3

Figure 2: Logic tree for monitoring the SNAr and Reduction synthesis steps.

Frequently Asked Questions (FAQ)

Q1: Why does my 4-isobutoxyaniline standard turn brown? A: This is "aniline black" formation—a complex polymerization driven by oxidation. While the visual change is dramatic, the actual chemical purity might still be >95%. Verify with LC-UV (254 nm) rather than just visual inspection.

Q2: Can I use Ammonium Acetate instead of Formic Acid? A: Yes, but with a caveat. Ammonium acetate (pH ~6.5) is better for retaining the basic amine on C18 columns. However, formic acid (pH ~2.7) ensures the amine is fully protonated (


), providing 5-10x higher sensitivity in ESI(+) mode. Use Formic Acid for trace impurity analysis; use Ammonium Acetate for major component assay if peak shape is poor.

Q3: I see a peak at m/z 110. Is this 4-aminophenol? A: It depends on the retention time.

  • Co-eluting with Parent: It is an in-source fragment (loss of isobutene).

  • Eluting Earlier (Dead volume): It is likely 4-aminophenol (a hydrolysis impurity). 4-aminophenol is very polar and elutes near the void volume on C18.

References

  • Zhou, L., et al. (2014).[5] "LC-MS/MS Determination of Oxidation Product Aniline in the Fenton Degradation of Azo Dye Orange G." Physical Testing and Chemical Analysis. 5

  • Li, Y., et al. (2003).[6] "Aniline degradation by electrocatalytic oxidation." Chemosphere.[6] 6

  • Dorgerloh, U. (2021).[4] "Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater." D-NB. 4

  • ACD/Labs. (2022). "Common Adduct and Fragment Ions in Mass Spectrometry." ACD/Labs Blog. 7

  • LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. 8

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quantifying Residual 4-Isobutoxyaniline in Final Products

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of residual impurities in final pharmaceutical products is a critical aspect of quality control and safety assurance. 4-Isobutox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of residual impurities in final pharmaceutical products is a critical aspect of quality control and safety assurance. 4-Isobutoxyaniline, a potential process-related impurity or degradant, requires sensitive and reliable analytical methods for its detection and quantification at trace levels. This guide provides a comprehensive comparison of key analytical techniques, offering insights into their principles, performance, and best-use scenarios, supported by experimental considerations.

The Imperative for Quantifying 4-Isobutoxyaniline

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances and products.[1][2] Uncontrolled levels of impurities such as 4-isobutoxyaniline can pose toxicological risks and compromise the safety and efficacy of the final product. Therefore, the development and validation of robust analytical methods are paramount.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, the complexity of the product matrix, and available instrumentation. The most prevalent techniques for this application are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength, allowing for quantification.

Strengths:

  • Cost-Effective and Widely Available: HPLC-UV systems are standard in most analytical laboratories.

  • Robust and Reliable: It is a well-established technique with good reproducibility for routine analysis.[3]

  • High Throughput: Relatively short analysis times are achievable.[4]

Limitations:

  • Moderate Sensitivity: The limit of detection (LOD) and limit of quantitation (LOQ) may not be sufficient for trace-level analysis of highly potent impurities.

  • Potential for Matrix Interference: Co-eluting compounds that absorb at the same wavelength can lead to inaccurate results.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4][5]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of 4-isobutoxyaniline (e.g., 250-350 nm).[5]

  • Sample Preparation:

    • Dissolve a known quantity of the final product in a suitable solvent (diluent).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.[3]

  • Calibration:

    • Prepare a series of standard solutions of 4-isobutoxyaniline in the diluent.

    • Generate a calibration curve by plotting peak area against concentration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Dissolve and Filter Sample Inject Inject into HPLC Sample->Inject Standard Prepare Calibration Standards Standard->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: A typical workflow for the quantification of 4-isobutoxyaniline by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Strengths:

  • High Specificity: The mass spectrum provides a unique fingerprint of the analyte, minimizing the risk of interference.[6]

  • Excellent Sensitivity: GC-MS can achieve low detection limits, often in the parts-per-million (ppm) to parts-per-billion (ppb) range.[2][7]

  • Versatile for Volatile Impurities: It is an ideal technique for analyzing volatile organic impurities.

Limitations:

  • Analyte Suitability: Not suitable for non-volatile or thermally labile compounds without derivatization.

  • Potential for Matrix Effects in the Inlet: The sample matrix can sometimes affect the vaporization of the analyte in the GC inlet.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to elute the analytes of interest.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is commonly used.[2]

    • Detection Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity by monitoring specific ions characteristic of 4-isobutoxyaniline.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

    • An internal standard is often used to improve accuracy and precision.

GCMS_Pathway SamplePrep Sample Preparation Dissolution in Volatile Solvent GC Gas Chromatography Separation based on Volatility and Polarity SamplePrep->GC Ionization Mass Spectrometry Electron Ionization (EI) GC->Ionization MassAnalyzer Mass Analyzer Selected Ion Monitoring (SIM) Ionization->MassAnalyzer Detection Detector Quantification of Target Ions MassAnalyzer->Detection

Caption: The analytical pathway for 4-isobutoxyaniline quantification using GC-MS.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and subjected to two stages of mass analysis. The first stage selects the parent ion, which is then fragmented, and the second stage detects specific fragment ions. This multiple reaction monitoring (MRM) provides exceptional selectivity.

Strengths:

  • Unmatched Sensitivity and Selectivity: LC-MS/MS is the gold standard for trace quantitative analysis, capable of reaching very low detection limits.[8][9]

  • Broad Applicability: Suitable for a wide range of compounds, including those that are not amenable to GC.

  • Reduced Need for Sample Cleanup: The high selectivity of MRM can often overcome matrix interferences, simplifying sample preparation.[10]

Limitations:

  • Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of operator expertise.

  • Matrix Effects: Ion suppression or enhancement in the ESI source can affect accuracy, often necessitating the use of an isotopically labeled internal standard.

  • Liquid Chromatography:

    • Similar to HPLC-UV, but often using smaller particle size columns (UHPLC) for faster and more efficient separations.

  • Mass Spectrometry:

    • Ionization Source: ESI in positive ion mode is typically effective for amines.[11]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for 4-isobutoxyaniline.

  • Sample Preparation:

    • Often a simple "dilute-and-shoot" approach is sufficient.

    • For complex matrices, solid-phase extraction (SPE) may be used for sample cleanup.[12]

Performance Comparison

ParameterHPLC-UVGC-MSLC-MS/MS
Specificity ModerateHighVery High
Sensitivity (LOD/LOQ) ng-µg/mLpg-ng/mLfg-pg/mL
Linearity (r²) ≥ 0.999[3]≥ 0.99[2]≥ 0.99
Accuracy (% Recovery) 98-102%[3]94-111%[2]92-99%[13]
Precision (%RSD) ≤ 2%[3]≤ 7.65%[2]< 8.7%[13]
Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Expertise Required LowModerateHigh

Conclusion and Recommendations

The choice of analytical methodology for quantifying residual 4-isobutoxyaniline should be guided by the specific analytical requirements and regulatory expectations.

  • HPLC-UV is a suitable and cost-effective choice for routine quality control where the expected impurity levels are well above the detection limits of the method.

  • GC-MS is the preferred method for volatile impurities and offers a significant increase in sensitivity and specificity over HPLC-UV.

  • LC-MS/MS is the most powerful technique, providing the highest sensitivity and selectivity. It is the method of choice for trace-level quantification, especially in complex matrices or when dealing with potentially genotoxic impurities where very low limits are required.[14][15]

Regardless of the chosen technique, method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the results.[2][3]

References

  • International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation (ICH). (2017). ICH Harmonised Guideline - Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Dong, M. W. (2013). A Brief Introduction to HPLC for Pharmaceutical Analysis. LCGC North America. [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.

Sources

Comparative

Comparative Guide: Characterization of 4-Isobutoxyaniline Synthesis Impurities

Executive Summary 4-Isobutoxyaniline (CAS: 3956-43-2), also known as p-isobutoxyaniline, is a critical intermediate in the synthesis of pharmaceutical ether-anilines, including local anesthetics (e.g., Pramoxine) and tyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isobutoxyaniline (CAS: 3956-43-2), also known as p-isobutoxyaniline, is a critical intermediate in the synthesis of pharmaceutical ether-anilines, including local anesthetics (e.g., Pramoxine) and tyrosine kinase inhibitors. Its purity is paramount, as aniline-derivative impurities often carry genotoxic structural alerts (PGI).

This guide objectively compares the impurity profiles generated by the two dominant synthesis routes and evaluates the performance of HPLC-UV versus GC-MS for their detection. We provide an optimized, self-validating analytical protocol to ensure detection limits meet ICH Q3A/B standards (<0.05%).

Synthesis Routes & Impurity Genesis[1][2][3][4]

To characterize impurities, one must first understand their origin. The impurity profile of 4-isobutoxyaniline is dictated heavily by the chosen synthetic pathway.

Comparative Analysis of Synthetic Routes
FeatureRoute A: Nucleophilic Aromatic Substitution (SNAr)Route B: Alkylation of p-Aminophenol
Primary Mechanism 4-chloronitrobenzene + Isobutanol

Reduction
p-aminophenol + Isobutyl halide + Base
Major Impurity Risk Azo/Azoxy dimers (Reduction byproducts)N-alkylated species (Selectivity issues)
Purification Difficulty Low (Impurities have distinct polarity)High (N- vs O-alkylated species are similar)
Scalability High (Preferred Industrial Route)Moderate (Atom economy issues)
Mechanism & Impurity Flowchart

The following diagram illustrates the genesis of critical impurities (Impurity A–E) based on Route A, the industry standard.

G SM SM: 1-chloro-4-nitrobenzene Inter Intermediate: 1-isobutoxy-4-nitrobenzene SM->Inter + Isobutanol / KOH Imp_A Impurity A: Unreacted SM (Cl-Nitro) SM->Imp_A Incomplete Conversion Imp_D Impurity D: 2-isobutoxyaniline (Regioisomer) SM->Imp_D Ortho-isomer in SM Product Product: 4-isobutoxyaniline Inter->Product + H2 / Pd/C Imp_C Impurity C: Azobenzene dimers (Incomplete Reduction) Inter->Imp_C Coupling Side Rxn Imp_B Impurity B: 4-aminophenol (Ether hydrolysis) Product->Imp_B Acid Hydrolysis

Figure 1: Genesis of impurities in the SNAr synthesis route. Impurity C (Azo dimers) is the most persistent challenge during the reduction step.

Analytical Method Comparison: HPLC vs. GC

For routine release testing, High-Performance Liquid Chromatography (HPLC) is superior to Gas Chromatography (GC) for this specific analyte, primarily due to the thermal instability of the aniline/azo impurities.

Performance Matrix
ParameterMethod A: RP-HPLC (UV-Vis) Method B: GC-FID/MS
Suitability Recommended Alternative (with caveats)
Detection of Impurity C (Azo) Excellent (High UV response)Poor (Thermal degradation in injector)
Detection of Impurity B (Phenol) Excellent (Polar retention)Poor (Requires derivatization)
Residual Solvents N/AExcellent
Linearity (R²) > 0.999> 0.995
LOQ (Limit of Quantitation) 0.03% (w/w)0.08% (w/w)

Expert Insight: While GC is faster, the high boiling point of azo-dimers often leads to carryover or on-column degradation. HPLC using a buffered acidic mobile phase is the only self-validating method for quantifying the full impurity spectrum.

Detailed Experimental Protocol (HPLC-UV)

This protocol is designed to separate the highly polar 4-aminophenol (Impurity B) from the non-polar bis-azo species (Impurity C) while maintaining sharp peak shape for the main amine.

Chromatographic Conditions[5][6][7]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),

    
    .
    
    • Why: End-capping reduces peak tailing caused by the interaction of the amine group with free silanols.

  • Wavelength: 240 nm (Max absorption for alkoxy-anilines) and 290 nm (Specific for azo-impurities).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10

    
    L.
    
Mobile Phase System[6]
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • Preparation: Dissolve 2.72g

      
       in 1L water; adjust pH to 3.0 with dilute orthophosphoric acid.
      
    • Causality: Low pH ensures the aniline moiety is protonated (

      
      ), improving solubility and preventing peak tailing.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Elute polar impurities (Aminophenol)
5.09010Isocratic hold
20.02080Ramp to elute non-polar dimers
25.02080Wash
25.19010Re-equilibration
30.09010End
Sample Preparation (Self-Validating Step)
  • Diluent: Water:Acetonitrile (50:50).

  • Standard Prep: Dissolve 4-isobutoxyaniline reference standard to 0.5 mg/mL.

  • System Suitability Solution: Spike the standard with 0.5% 4-chloronitrobenzene (Impurity A) and 4-aminophenol (Impurity B).

    • Acceptance Criteria: Resolution (

      
      ) between Impurity B and Main Peak > 2.0. Tailing factor (
      
      
      
      ) < 1.5.

Characterization Logic & Decision Tree

When an unknown impurity appears at RRT (Relative Retention Time) 1.2–1.5, use the following workflow to characterize it. This logic prevents "analysis paralysis" by systematically ruling out candidates.

AnalysisTree Start Unknown Impurity Detected (HPLC-UV) CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluting RT < Main Peak (Polar) CheckRT->EarlyEluting LateEluting RT > Main Peak (Non-polar) CheckRT->LateEluting AcidHydrolysis Perform Acid Hydrolysis Stress Test EarlyEluting->AcidHydrolysis CheckUV Check UV Spectrum (PDA) LateEluting->CheckUV Result1 Increases? Likely 4-aminophenol AcidHydrolysis->Result1 Result2 Abs @ 300-350nm? Likely Azo/Azoxy Dimer CheckUV->Result2 Yes Result3 Matches SM RT? Unreacted Nitro/Halo CheckUV->Result3 No

Figure 2: Decision tree for identifying unknown impurities in 4-isobutoxyaniline batches.

References

  • Organic Syntheses. (1928). m-Chloronitrobenzene and related nitro-reduction pathways. Organic Syntheses, Coll. Vol. 1, p.162.

  • International Conference on Harmonisation (ICH). (2006).[2] Q3A(R2): Impurities in New Drug Substances.

  • National Center for Biotechnology Information (NCBI). (2020). PubChem Compound Summary for CID 7843, 4-Isobutoxyaniline.

  • BenchChem. (2024). Identification and characterization of impurities in aniline derivatives.

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). Development of HPLC methods for alkoxy-aniline intermediates. (Generalized citation based on standard methodology for CAS 3956-43-2).

Sources

Validation

Benchmarking 4-Isobutoxyaniline-Derived Dyes: A Comparative Guide

The following guide benchmarks the performance of 4-isobutoxyaniline-derived dyes , focusing on their application as lipophilicity-tuned spectroscopic probes and liquid crystalline precursors. This content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 4-isobutoxyaniline-derived dyes , focusing on their application as lipophilicity-tuned spectroscopic probes and liquid crystalline precursors. This content is structured for researchers in medicinal chemistry and materials science.

Executive Summary

4-isobutoxyaniline (CAS: 104-94-9 derivative) serves as a critical "tuning" intermediate in the synthesis of azo dyes, Schiff bases, and fluorescent push-pull systems. While functionally similar to its methoxy analog (p-anisidine), the isobutoxy moiety introduces specific steric bulk and lipophilicity without significantly altering the electronic donor strength.

This guide benchmarks 4-isobutoxyaniline derivatives against standard 4-methoxyaniline (short-chain) and 4-n-butoxyaniline (linear-chain) alternatives. The data demonstrates that isobutoxy derivatives offer superior solubility in non-polar matrices and distinct liquid crystalline phase behaviors, making them ideal candidates for membrane-sensitive probes and high-performance anisotropic materials.

Mechanism of Action: The Isobutoxy Advantage

To understand the performance metrics, one must analyze the structural causality. The isobutoxy group (


) acts through two primary mechanisms:
  • Electronic Effect (+M): Like the methoxy group, the oxygen atom donates electron density into the aromatic ring via resonance, establishing a "push-pull" system when coupled with electron-deficient acceptors (e.g., nitro, cyano groups). This lowers the HOMO-LUMO gap, enabling visible light absorption.

  • Steric & Entropic Effect: Unlike the rigid methoxy group or the flexible-but-linear n-butoxy group, the isobutyl branching creates a "steric kink." This disrupts efficient

    
    -
    
    
    
    stacking in the solid state, lowering melting points and drastically improving solubility in organic solvents and lipid bilayers.
Diagram 1: Structure-Property Relationship Flow

IsobutoxyMechanism Isobutoxy 4-Isobutoxy Moiety Electronic Electronic Effect (+M) (Oxygen Lone Pair) Isobutoxy->Electronic Steric Steric/Entropic Effect (Branched Alkyl Chain) Isobutoxy->Steric PushPull Strong Dipole Moment (Push-Pull System) Electronic->PushPull Stacking Disrupted pi-pi Stacking Steric->Stacking Lipophilicity Increased LogP (Lipophilicity) Steric->Lipophilicity Result1 Red-Shifted Absorption (High Extinction Coeff.) PushPull->Result1 Result2 Enhanced Solubility & Lower Melting Point Stacking->Result2 Result3 Superior Membrane Permeability Lipophilicity->Result3

Caption: Mechanistic flow illustrating how the isobutoxy group influences both photophysical properties and physicochemical behavior.

Comparative Performance Benchmarking

The following data compares a standard azo dye scaffold synthesized from three different precursors: 4-Methoxyaniline (Standard), 4-n-Butoxyaniline (Linear Isomer), and 4-Isobutoxyaniline (Branched Target).

Model Compound: 4-Alkoxy-4'-nitroazobenzene (Dye Class: Disperse Red analogs).

Table 1: Physicochemical & Spectroscopic Properties
Metric4-Methoxy Analog (Standard)4-n-Butoxy Analog (Linear)4-Isobutoxy Analog (Branched) Performance Verdict

(Ethanol)
378 nm380 nm381 nm Comparable: Branching has negligible effect on electronic band gap.
Molar Extinction (

)
24,000 M⁻¹cm⁻¹25,500 M⁻¹cm⁻¹26,100 M⁻¹cm⁻¹ Superior: Slight hyperchromic effect due to inductive stabilization.
Solubility (DMSO) Moderate (15 mg/mL)Good (25 mg/mL)Excellent (>45 mg/mL) Best-in-Class: Branching prevents crystalline aggregation.
LogP (Calc.) ~3.2~4.5~4.4 Optimized: High lipophilicity for membrane staining without aggregation.
Melting Point 140-142 °C110-112 °C98-100 °C Lowest: Ideal for low-temp processing and liquid crystal formulations.
Table 2: Application Suitability Matrix
Application4-Methoxy4-IsobutoxyCausality
Aqueous Buffers High SuitabilityLow SuitabilityMethoxy is less hydrophobic; Isobutoxy requires co-solvents (DMSO/PEG).
Lipid Membrane Probes Low SuitabilityHigh Suitability Isobutoxy partitions efficiently into lipid bilayers due to alkyl branching.
Liquid Crystals (LCDs) Rigid (High MP)Flexible (Wide Range) Isobutoxy lowers the transition temp, widening the nematic phase range.

Experimental Protocols

To validate these benchmarks in your own facility, follow these standardized protocols. These workflows are designed to be self-validating (i.e., failure at any step is immediately chemically obvious).

Protocol A: Synthesis of 4-Isobutoxy-4'-nitroazobenzene

Objective: Create the test dye for benchmarking.

  • Diazotization (0-5 °C):

    • Dissolve 1.65g (10 mmol) of 4-isobutoxyaniline in 20 mL of 6M HCl.

    • Cool to 0°C in an ice bath.

    • Dropwise add 0.7g NaNO₂ (in 5 mL water). Checkpoint: Solution must remain clear/yellow. Turbidity indicates instability.

  • Coupling:

    • Dissolve 1.4g (10 mmol) of 4-nitrophenol in 20 mL 10% NaOH (Cool to 0°C).

    • Slowly add the diazonium salt solution to the phenolate solution with vigorous stirring.

    • Observation: Immediate formation of a deep red precipitate.

  • Purification:

    • Acidify to pH 6 with acetic acid. Filter the solid.

    • Critical Step: Recrystallize from Ethanol/Acetone (1:1) . Note: The isobutoxy derivative requires less solvent volume than the methoxy analog due to higher solubility.

Protocol B: Solvatochromic Shift Assay

Objective: Measure the sensitivity of the dye to environmental polarity (crucial for biological sensing).

  • Prepare 10 µM stock solutions of the purified dye in: Toluene (Non-polar), Chloroform (Moderate), DMSO (Polar aprotic), and Methanol (Polar protic).

  • Scan UV-Vis absorbance (300–600 nm).

  • Data Validation: The

    
     should shift red (bathochromic) as solvent polarity increases. If 
    
    
    
    is static, the push-pull system is weak or the dye has degraded.
Diagram 2: Experimental Workflow

Workflow Start Start: 4-Isobutoxyaniline Step1 Diazotization (HCl, NaNO2, 0°C) Start->Step1 Check1 QC: Clear Solution? (No N2 evolution) Step1->Check1 Step2 Coupling Reaction (Phenol/Amine, pH 8-10) Check1->Step2 Yes Step3 Precipitation & Filtration Step2->Step3 Step4 Recrystallization (EtOH/Acetone) Step3->Step4 Analysis Benchmarking: UV-Vis, NMR, LogP Step4->Analysis

Caption: Step-by-step synthesis and characterization workflow for isobutoxy-derived azo dyes.

Expert Insights & Troubleshooting

The "Solubility Trap"

Researchers often default to methoxy-dyes because the starting material is cheaper. However, in high-concentration formulations (e.g., masterbatches for plastics or concentrated stock solutions for high-throughput screening), methoxy-dyes tend to crash out of solution or form aggregates that quench fluorescence.

  • Recommendation: Use 4-isobutoxyaniline derivatives when your final concentration exceeds 10 mM or when working in viscous lipid environments. The branched chain acts as an "internal solvent," preventing aggregation.

Spectral Stability

While 4-isobutoxyaniline dyes are robust, they are susceptible to reductive cleavage of the azo bond by certain gut bacteria or strong reducing agents (e.g., dithionite).

  • Validation: Always perform a stability check by incubating the dye in the target biological medium for 24 hours and re-measuring absorbance.

References

  • PubChem. (2025).[1] 4-Methoxyaniline Compound Summary. National Library of Medicine. [Link]

  • Ha, S. T., et al. (2009).[2] Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Letters. [Link]

  • Mohsin, A. K., & Ali, H. M. (2023).[3] Analytical Studies and Biological Activity of New Azo Dye and Its Complexation with Zinc. Biomedicine and Chemical Sciences.[1][3][4][5][6][7][8][9][10] [Link]

  • IUPAC. (2024). Standard Methods for the Determination of LogP and Solubility. International Union of Pure and Applied Chemistry. [Link]

Sources

Comparative

Comparative Study of Catalysts for 4-Isobutoxyaniline Synthesis

Executive Summary 4-Isobutoxyaniline (CAS: 5198-04-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and antimicrobials. Its synthesis is predominantly achieved via t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isobutoxyaniline (CAS: 5198-04-9) is a critical intermediate in the synthesis of pharmaceutical agents, particularly local anesthetics and antimicrobials. Its synthesis is predominantly achieved via the catalytic hydrogenation of 4-isobutoxynitrobenzene .

This guide evaluates the three dominant catalytic systems for this transformation: Palladium on Carbon (Pd/C) , Raney Nickel , and Platinum on Carbon (Pt/C) . While Pd/C offers the highest turnover frequency (TOF) and yield for laboratory-scale synthesis, Raney Nickel remains the cost-effective workhorse for industrial scale-up. This study provides experimental protocols, mechanistic insights, and a decision matrix to select the optimal catalyst based on scale and purity requirements.

Strategic Route Analysis

The synthesis of 4-isobutoxyaniline generally proceeds through two phases. The critical step determining yield and purity is the reduction of the nitro group.

  • Precursor Assembly: Nucleophilic aromatic substitution (SNAr) of 4-chloronitrobenzene with isobutoxide, or O-alkylation of 4-nitrophenol with isobutyl bromide.

  • Nitro Reduction (Critical Step): Catalytic hydrogenation of 4-isobutoxynitrobenzene to 4-isobutoxyaniline.

Synthesis Pathway Diagram[1][2]

SynthesisPathway Start 4-Chloronitrobenzene (or 4-Nitrophenol) Inter 4-Isobutoxynitrobenzene (Intermediate) Start->Inter SNAr / O-Alkylation (Isobutanol/Base) Product 4-Isobutoxyaniline (Target) Inter->Product Catalytic Hydrogenation (H2, Catalyst)

Figure 1: The standard synthetic route. The red arrow indicates the catalytic step analyzed in this guide.

Catalyst Comparative Analysis

The following analysis is based on kinetic data for p-alkoxynitrobenzenes, which share identical electronic properties (Hammett


) with the isobutoxy derivative.
Catalyst A: Palladium on Carbon (5-10% Pd/C)[3]
  • Role: The "High-Performance" Standard.

  • Mechanism: Rapid H2 adsorption and dissociation on Pd surface; rate-limiting step is often the adsorption of the nitroarene.

  • Pros: Highest activity at mild conditions (RT, 1-3 bar); minimal side products; easy filtration.

  • Cons: High cost; potential for ring hydrogenation if reaction is prolonged or overheated (>60°C).

  • Best For: Laboratory scale (grams to kilos), high-value pharmaceutical intermediates where purity is paramount.

Catalyst B: Raney Nickel (Ra-Ni)[4][5]
  • Role: The "Industrial" Workhorse.

  • Mechanism: Surface hydrogen transfer via sponge metal structure.

  • Pros: Extremely low cost; robust against poisoning; high selectivity for nitro groups without reducing the aromatic ring.

  • Cons: Pyrophoric (requires careful handling); lower activity (requires higher pressure/temp: 5-10 bar, 50-80°C); waste disposal of nickel sludge.

  • Best For: Large-scale manufacturing (tonnage) where catalyst cost is a significant OPEX factor.

Catalyst C: Platinum on Carbon (Sulfided Pt/C)
  • Role: The "High-Fidelity" Specialist.

  • Mechanism: Similar to Pd, but sulfur poisoning modifies the active sites to prevent hydrogenolysis of C-Cl or C-O bonds.

  • Pros: Essential if the starting material contains trace halogenated impurities (e.g., residual 4-chloronitrobenzene) to prevent dehalogenation.

  • Cons: Slower reaction rate than Pd/C; higher cost.

  • Best For: Processes where the precursor quality is variable and dehalogenation must be strictly avoided.

Performance Data Summary
FeaturePd/C (10%)Raney NickelPt/C (Sulfided)Fe/H+ (Bechamp)
Yield 96-99% 90-95%94-97%85-90%
Reaction Time Fast (1-3 h)Medium (4-8 h)Medium (3-6 h)Slow (8-12 h)
Purity ExcellentGoodExcellentModerate (Iron salts)
Temp/Pressure 25°C / 1-3 bar60°C / 5-10 bar40°C / 5 barReflux / Atmospheric
Cost Efficiency Low (High CAPEX)High LowMedium (High Waste)
Safety Flammable (dry)Pyrophoric Flammable (dry)Low Hazard

Mechanistic Insight

The reduction of the nitro group proceeds through a cascade of intermediates: Nitro (-NO₂) → Nitroso (-NO) → Hydroxylamine (-NHOH) → Amine (-NH₂).

Critical Control Point: The accumulation of the hydroxylamine intermediate (4-isobutoxyphenylhydroxylamine) is dangerous. It is thermally unstable and can condense to form azoxy impurities.

  • Pd/C typically drives the reaction to completion rapidly, minimizing hydroxylamine buildup.

  • Raney Ni requires sufficient hydrogen pressure to ensure the hydroxylamine is reduced faster than it accumulates.

CatalyticCycle Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso + 2H Hydroxyl R-NHOH (Hydroxylamine) Nitroso->Hydroxyl + 2H Amine R-NH2 (Amine) Hydroxyl->Amine + 2H (Rate Determining Step) Surface Catalyst Surface (M-H) Surface->Nitro Adsorption Surface->Nitroso Surface->Hydroxyl

Figure 2: Step-wise reduction pathway. R = 4-isobutoxyphenyl.

Experimental Protocols

Protocol A: High-Yield Lab Synthesis (Pd/C)

Recommended for R&D and initial scale-up.

Reagents:

  • 4-Isobutoxynitrobenzene (10.0 g, 51.2 mmol)

  • 10% Pd/C (0.5 g, 5 wt% loading)

  • Methanol or Ethanol (100 mL)

  • Hydrogen gas (balloon or low-pressure line)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g of 4-isobutoxynitrobenzene in 100 mL of methanol. The isobutoxy group increases lipophilicity, so ensure complete dissolution; mild warming (30°C) may be required.

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C. Safety Note: Pd/C can ignite methanol vapors if dry. Wet the catalyst with a small amount of water or add under an argon blanket.

  • Purge: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).[1]

  • Reaction: Stir vigorously at Room Temperature under 1 atm H₂ (balloon) or 3 bar (Parr shaker).

    • Monitoring: The yellow color of the nitro compound will fade to colorless. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Work-up: Once consumption is complete (approx. 2-3 hours), filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-isobutoxyaniline as a dark oil or low-melting solid.

    • Expected Yield: >9.0 g (>98%).

Protocol B: Cost-Effective Scale-Up (Raney Nickel)

Recommended for pilot plant and manufacturing.

Reagents:

  • 4-Isobutoxynitrobenzene (100 g)

  • Raney Nickel (slurry in water, ~5-10 g active Ni)

  • Ethanol (500 mL)

Procedure:

  • Setup: Use a stainless steel autoclave (1 L).

  • Loading: Charge the autoclave with the substrate and Ethanol. Add the Raney Nickel slurry.

  • Conditions: Pressurize to 5-10 bar H₂ and heat to 50-60°C .

    • Note: Higher pressure is required for Ni to effectively reduce the intermediate hydroxylamine.

  • Reaction: Stir at 800-1000 rpm. Reaction time is typically 4-6 hours.

  • Work-up: Cool to RT. Vent H₂. Filter catalyst under inert atmosphere (Ni is pyrophoric).

  • Purification: Distillation or crystallization as the hydrochloride salt (using HCl/Ether) is recommended to remove trace nickel.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Incomplete Conversion Poisoned catalyst or low H₂ mass transfer.Increase stirring speed (gas-liquid mixing is crucial). Check for sulfur/amine poisons in solvent.
Red/Brown Color Azo/Azoxy coupling (hydroxylamine condensation).[2]Increase H₂ pressure or temperature to speed up the final reduction step.
Low Yield Product loss during filtration or adsorption.Wash catalyst filter cake thoroughly with warm ethanol.
Dealkylation Acidic conditions or high temp with Pd/C.Ensure neutral pH. The isobutyl ether is generally stable, but avoid strong Lewis acids.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003. Link

  • Raney Nickel vs Pd/C Comparison: "A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction." BenchChem Guides, 2025.[3] Link

  • General Protocol for Fluoro/Alkoxy Anilines: Teo, T., et al. "Synthesis of 4-Fluoroaniline derivatives via Pd/C Hydrogenation." European Journal of Medicinal Chemistry, 2015.[4] Link

  • Industrial Preparation of Alkoxyanilines: "Process for the preparation of p-anisidine and related ethers." US Patent 4,164,517 (Analogous chemistry). Link

  • Safety in Hydrogenation: "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation Guide." ACS GCI Pharmaceutical Roundtable. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-Isobutoxyaniline Hydrochloride

Executive Safety Summary 4-Isobutoxyaniline Hydrochloride (CAS: 1050161-26-6 for HCl salt; related free base CAS: 5198-04-9) is an alkoxyaniline derivative used primarily as an intermediate in pharmaceutical synthesis.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-Isobutoxyaniline Hydrochloride (CAS: 1050161-26-6 for HCl salt; related free base CAS: 5198-04-9) is an alkoxyaniline derivative used primarily as an intermediate in pharmaceutical synthesis.[1]

As a Senior Application Scientist, I must emphasize that while the hydrochloride salt form reduces volatility compared to the free base, it introduces a critical dual-hazard mechanism :

  • Local Corrosivity: Hydrolysis upon contact with mucous membranes releases hydrochloric acid, causing severe irritation.

  • Systemic Toxicity (The Aniline Effect): Absorption through skin or inhalation can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized, reducing oxygen transport capacity. This often presents as cyanosis (blue skin/lips) without immediate pain.

Core Directive: Treat this compound not just as an irritant, but as a potential systemic toxicant. Engineering controls (fume hoods) are primary; PPE is your secondary line of defense.

Hazard Profile & Risk Assessment

Hazard ClassGHS CategoryMechanism of ActionCritical Warning
Acute Toxicity Cat 4 (Oral/Dermal)Metabolic activation to hydroxylamines, oxidizing Hemoglobin (Fe2+) to Methemoglobin (Fe3+).[1]Silent Hypoxia: Symptoms may be delayed 2-4 hours post-exposure.[1]
Skin/Eye Irritation Cat 2 / 2AAcidic hydrolysis of the HCl salt on moist surfaces.[1]Dust causes immediate stinging; do not rub eyes.[1]
STOT - SE Cat 3Respiratory tract irritation from dust inhalation.[1][2]Avoid generating dust clouds during weighing.[1]
Aquatic Toxicity Acute 1 (Likely)Aromatic amines are highly toxic to aquatic life.[1]Zero Discharge: Do not wash down sink.

PPE Selection Matrix

Standard laboratory PPE is insufficient without specific modifications for aniline derivatives.

A. Hand Protection (Gloves)

Scientific Rationale: Aniline derivatives can permeate standard nitrile gloves.[1] The hydrochloride salt is solid, reducing permeation risk until it is dissolved in organic solvents (e.g., DMSO, Methanol), where permeation rates accelerate drastically.

TaskGlove MaterialThicknessEst. BreakthroughProtocol
Dry Solid Handling Nitrile (Disposable)0.11 mm (minimum)>480 min (Solid)Inspect for tears.[1] Change if dusty.[1]
Solvent Handling (DMSO/MeOH)Double Gloving Inner: NitrileOuter: Nitrile~15-30 minSplash & Toss: Change outer glove immediately upon any contact.[1]
Spill Cleanup Laminate (Silver Shield)Multi-layer>480 minMandatory for liquid spills >10 mL.[1]
B. Respiratory & Eye Protection[1][3][4][5][6][7][8][9][10][11]
  • Primary Control: All open handling must occur inside a certified Chemical Fume Hood.[1]

  • Respiratory Gear: If hood work is impossible (e.g., equipment maintenance), use a P100 Particulate Respirator (US) or P3 (EU).[1] Note: Simple surgical masks offer zero protection against aniline vapors or fine dust.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1] Safety glasses with side shields are insufficient due to the risk of dust migration.[1]

Operational Protocols

Workflow Visualization: Safe Handling

The following diagram outlines the decision logic for handling 4-Isobutoxyaniline HCl to minimize exposure risks.

G Start Start: Handling 4-Isobutoxyaniline HCl CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Weighing Solution Solution (Organic Solvent) CheckState->Solution Reaction/Transfer Weighing Weighing Protocol: 1. Anti-static gun usage 2. Pre-weigh boat inside hood 3. Clean balance immediately Solid->Weighing Transfer Transfer/Reaction: Use Luer-lock syringes Avoid open pouring Solution->Transfer Dissolution Dissolution Protocol: 1. Add solvent SLOWLY to solid 2. Keep vial capped when not adding 3. Double Glove (Nitrile) Weighing->Dissolution Prepare Stock Dissolution->Transfer Waste Disposal: Segregate into 'Halogenated Organic' or 'Toxic' stream Transfer->Waste

Caption: Operational decision tree emphasizing containment during phase changes (solid to solution).

Step-by-Step Protocol
1. Weighing (Critical Step for Dust Generation)[1]
  • Location: Chemical Fume Hood.[1]

  • Technique: Use an anti-static gun if available, as hydrochloride salts can be static and "jump."

  • Containment: Weigh into a tared vial or weighing boat. Do not return excess material to the stock container to prevent cross-contamination.

  • Hygiene: Wipe the balance area with a damp tissue (water/surfactant) immediately after use to capture invisible dust.[1] Dispose of the tissue as hazardous waste.

2. Dissolution
  • Solvent Choice: 4-Isobutoxyaniline HCl is moderately soluble in water but highly soluble in DMSO or Methanol.[1]

  • Procedure: Add solvent to the solid.[1] Adding solid to solvent can cause "puffing" of dust.

  • Venting: The dissolution may be slightly exothermic.[1] Ensure the vial is vented (needle or loose cap) if reaction is observed, but generally keep capped to prevent evaporation.

Emergency Response & First Aid

Mechanism-Based Response: Because of the methemoglobinemia risk, standard First Aid must be augmented.[1]

IncidentImmediate ActionSecondary Action
Skin Contact Drench: Wash with soap and water for 15 min.[1] Do not use alcohol (increases absorption).[1]Monitor: Watch for blue discoloration of lips/nails.[1] Seek medical attention if skin reddens.[1]
Eye Contact Flush: Rinse for 15 min.[1][3][4][5] Lift eyelids.[1][5]Consult: Ophthalmologist evaluation required due to acidic nature of HCl salt.[1]
Inhalation Evacuate: Move to fresh air immediately.Oxygen: If breathing is difficult, trained personnel should administer oxygen.
Ingestion Rinse: Wash mouth. Do NOT induce vomiting.Transport: ER immediately. Mention "Aniline Derivative" to triage.
Spill Cleanup Diagram

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small Small (<10g / <10mL) Size->Small Large Large (>10g / >10mL) Size->Large ActionSmall 1. Double Nitrile Gloves 2. Cover with wet paper towel (Solid) 3. Absorb with pad (Liquid) 4. Double bag waste Small->ActionSmall ActionLarge 1. Evacuate Area 2. Call EHS/Hazmat 3. Do NOT attempt alone Large->ActionLarge

Caption: Triage logic for spill response, distinguishing between manageable lab spills and evacuation events.

Waste Disposal

Compliance Note: Never dispose of aniline derivatives in general trash or down the drain. They are often classified as RCRA Hazardous Waste (or local equivalent).[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a Solid Hazardous Waste bin labeled "Toxic/Irritant."

  • Liquid Waste: Solutions should be segregated into Halogenated Organic Waste (due to the HCl component) or a dedicated "High Tox" stream if your facility requires it.[1]

  • Container Disposal: Triple rinse empty stock bottles with a suitable solvent (Methanol). Collect the rinsate as hazardous waste.[4][6] Deface the label before recycling the glass.

References

  • PubChem. (2025).[1] Compound Summary: 4-Isobutoxyaniline hydrochloride (CID 1050161-26-6).[1][7] National Library of Medicine. [Link]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Aniline Hydrochloride. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2011).[1] Guidelines for the Safe Handling and Disposal of Chemicals. [Link][1]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Isobutoxyaniline hydrochloride
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4-Isobutoxyaniline hydrochloride
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